Product packaging for 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole(Cat. No.:CAS No. 957062-81-6)

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Cat. No.: B1294257
CAS No.: 957062-81-6
M. Wt: 241.06 g/mol
InChI Key: OHWIDXFFPCMKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H6BrFN2 and its molecular weight is 241.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrFN2 B1294257 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole CAS No. 957062-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(2-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWIDXFFPCMKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650463
Record name 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-81-6
Record name 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core properties of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole, a halogenated N-aryl pyrazole derivative. While specific experimental data for this compound is not extensively available in public literature, this document compiles predicted properties and data from closely related analogues to offer valuable insights for researchers. It covers the compound's physicochemical characteristics, a detailed plausible synthesis protocol, and discusses its potential significance in the field of drug discovery based on the established biological activities of the pyrazole scaffold.

Core Physicochemical Properties

Direct experimental data for this compound is limited. Therefore, its core properties are presented alongside data for the structurally similar compound, 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole, and the parent compound, 4-Bromo-1H-pyrazole, for comparative analysis.

Table 1: Calculated and Comparative Physicochemical Properties

PropertyThis compound4-Bromo-1-(2-chlorophenyl)-1H-pyrazole4-Bromo-1H-pyrazole
CAS Number Not available957063-04-6[1]2075-45-8[2]
Molecular Formula C₉H₆BrFN₂C₉H₆BrClN₂[1]C₃H₃BrN₂[3]
Molecular Weight 241.06 g/mol 257.5 g/mol [1]146.97 g/mol [3]
Appearance Not availableNot availableWhite to off-white powder/solid[4]
Melting Point Not availableNot available91 - 98 °C[4]
Boiling Point Not availableNot available250 - 260 °C
Purity Not available≥ 98%[1]≥ 99%[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached via a two-step process: the N-arylation of pyrazole followed by electrophilic bromination. The following protocols are based on well-established methods for the synthesis of analogous compounds.

Proposed Synthetic Workflow

The overall synthetic pathway involves the reaction of pyrazole with a suitable 2-fluorophenyl source, followed by regioselective bromination at the C4 position of the pyrazole ring.

G pyrazole Pyrazole step1 Step 1: N-Arylation (Condensation Reaction) pyrazole->step1 fluorophenylhydrazine 2-Fluorophenylhydrazine fluorophenylhydrazine->step1 intermediate 1-(2-Fluorophenyl)-1H-pyrazole step2 Step 2: Bromination (Electrophilic Substitution) intermediate->step2 nbs N-Bromosuccinimide (NBS) nbs->step2 final_product This compound step1->intermediate Acid Catalyst (e.g., AcOH) Reflux step2->final_product Solvent (e.g., DMF) Room Temp

A plausible two-step synthesis route for the target compound.
Step 1: Synthesis of 1-(2-fluorophenyl)-1H-pyrazole

This step involves the condensation reaction between pyrazole and 2-fluorophenylhydrazine.

Materials and Equipment:

  • Pyrazole

  • 2-Fluorophenylhydrazine hydrochloride

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

Experimental Protocol:

  • To a solution of pyrazole (1.0 equivalent) in glacial acetic acid, add 2-fluorophenylhydrazine hydrochloride (1.1 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-fluorophenyl)-1H-pyrazole.

Step 2: Synthesis of this compound

This step employs an electrophilic aromatic substitution to regioselectively brominate the pyrazole ring at the C4 position.

Materials and Equipment:

  • 1-(2-Fluorophenyl)-1H-pyrazole (from Step 1)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Experimental Protocol:

  • Dissolve 1-(2-fluorophenyl)-1H-pyrazole (1.0 equivalent) in DMF in a round-bottom flask.

  • Stir the solution at room temperature and add N-Bromosuccinimide (1.0 equivalent) portion-wise over 15-20 minutes.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic phases, wash sequentially with water and saturated brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the final product, this compound.

Potential in Drug Discovery and Biological Significance

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] Derivatives of pyrazole exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[7][8][9]

The 1-aryl-pyrazole motif, as present in the title compound, is a key feature in many biologically active molecules. The N-aryl substituent often plays a crucial role in binding to target proteins.[5] Furthermore, the 4-bromo substituent serves as a valuable synthetic handle. It can be readily used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize pharmacological profiles.[4]

Kinase Inhibition: A Probable Mechanism of Action

Many N-aryl pyrazole derivatives function as kinase inhibitors.[10] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing phosphorylation and blocking downstream signaling. The pyrazole core can form key hydrogen bonds within this pocket, while the N-aryl group can occupy hydrophobic regions, contributing to binding affinity and selectivity.

G cluster_0 ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds & Activates adp ADP rtk->adp substrate Substrate Protein rtk->substrate Phosphorylation atp ATP atp->rtk p_substrate Phosphorylated Substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream inhibitor 4-Bromo-1-aryl-pyrazole (Inhibitor) inhibitor->rtk Blocks ATP Binding Site

Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

This simplified diagram illustrates how a pyrazole-based inhibitor can block the ATP binding site of a kinase, thereby preventing the phosphorylation of substrate proteins and inhibiting downstream signaling pathways that contribute to cell proliferation and survival. The specific fluorine substitution on the phenyl ring of this compound may influence its binding affinity, selectivity, and metabolic stability, making it an interesting candidate for screening in kinase inhibitor discovery programs.[11][12]

References

Technical Guide: 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique substitution pattern of a bromine atom at the 4-position and a 2-fluorophenyl group at the 1-position suggests its potential as a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions. The fluorine substituent can influence the compound's electronic properties, metabolic stability, and binding interactions with biological targets. This guide will cover the proposed synthesis, physicochemical properties based on analogs, potential biological significance, and experimental protocols relevant to this class of molecules.

Physicochemical and Spectroscopic Data (Based on Analogs)

Quantitative data for 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole is not available. The following tables provide data for structurally similar compounds to serve as a reference.

Table 1: Physicochemical Properties of Analogous 4-Bromo-1-aryl-pyrazoles

Property4-Bromo-1-phenyl-1H-pyrazole4-Bromo-1-methyl-1H-pyrazole4-Bromopyrazole
CAS Number 15115-52-315803-02-82075-45-8[1]
Molecular Formula C₉H₇BrN₂C₄H₅BrN₂C₃H₃BrN₂[2]
Molecular Weight 223.07 g/mol 161.00 g/mol 146.97 g/mol [2]
Physical Form SolidLiquidSolid
Melting Point Not availableNot applicable93-96 °C
Boiling Point Not available185-188 °C at 760 mmHg250-260 °C
Density Not available1.558 g/mL at 25 °CNot available

Table 2: Spectroscopic Data for 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

Note: This data is for a methoxy-substituted analog and provides an indication of expected spectral characteristics.

ParameterData
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 7.78 (s, 1H, H-5), 7.56 (m, 2H, Ph H-2,6), 7.42 (m, 2H, Ph H-3,5), 7.23 (m, 1H, Ph H-4), 4.05 (s, 3H, Me)[3][4]
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) 161.2 (C-3), 139.7 (Ph C-1), 129.4 (Ph C-3,5), 127.8 (C-5), 125.8 (Ph C-4), 117.6 (Ph C-2,6), 82.0 (C-4), 56.8 (OCH₃)[3]
Mass Spectrum (EI, 70 eV) m/z (%) 253/255 (M⁺, 100/99), 174 ([M–Br]⁺, 75)[4]

Experimental Protocols

The synthesis of this compound can be approached through several established methods for the formation of N-aryl pyrazoles. A common and effective strategy is the condensation of a 1,3-dicarbonyl compound with an arylhydrazine, followed by bromination of the resulting pyrazole ring.

Proposed Synthesis of this compound

This protocol is a representative, two-step procedure.

Step 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole

This step involves the condensation of malondialdehyde (or a suitable precursor like 1,1,3,3-tetramethoxypropane) with 2-fluorophenylhydrazine.

  • Materials:

    • 1,1,3,3-Tetramethoxypropane

    • 2-Fluorophenylhydrazine hydrochloride

    • Hydrochloric acid (concentrated)

    • Ethanol

    • Sodium bicarbonate

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 2-fluorophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water.

    • Add concentrated hydrochloric acid (catalytic amount) to the solution.

    • To this stirring solution, add 1,1,3,3-tetramethoxypropane (1.05 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 1-(2-fluorophenyl)-1H-pyrazole.

Step 2: Bromination of 1-(2-Fluorophenyl)-1H-pyrazole

This step introduces the bromine atom at the 4-position of the pyrazole ring.

  • Materials:

    • 1-(2-Fluorophenyl)-1H-pyrazole (from Step 1)

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Sodium bicarbonate

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield this compound.

Mandatory Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination A 2-Fluorophenylhydrazine HCl + 1,1,3,3-Tetramethoxypropane B Condensation Reaction (Ethanol/Water, HCl, Reflux) A->B C Workup and Purification B->C D 1-(2-Fluorophenyl)-1H-pyrazole C->D E 1-(2-Fluorophenyl)-1H-pyrazole + N-Bromosuccinimide (NBS) D->E Intermediate Product F Electrophilic Bromination (Acetonitrile, 0°C to RT) E->F G Workup and Purification F->G H This compound G->H

Caption: Proposed two-step synthesis of this compound.

Representative Biological Signaling Pathway

Pyrazole derivatives have been identified as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[5] Overactivity of these pathways is a hallmark of many cancers.

G cluster_pathway Representative Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrazole Derivative (e.g., this compound) Inhibitor->MEK Inhibition

Caption: Pyrazole derivatives as potential inhibitors in the MAPK/ERK signaling pathway.

Biological and Pharmaceutical Context

Pyrazole-containing compounds are of significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5] The pyrazole ring can act as a bioisostere for other aromatic systems and can engage in hydrogen bonding and hydrophobic interactions within protein binding sites.

The title compound, this compound, possesses key structural features that make it a promising candidate for further investigation:

  • 4-Bromo Substituent: The bromine atom serves as a valuable synthetic handle for introducing further molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives.

  • 1-(2-Fluorophenyl) Group: The presence and position of the fluorine atom on the phenyl ring can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.

Given the established roles of pyrazole derivatives, this compound and its derivatives could potentially be investigated as inhibitors of various enzymes, such as kinases (as depicted in the signaling pathway above), cyclooxygenases (COXs), or other targets implicated in proliferative or inflammatory diseases. The development of selective inhibitors for specific biological targets is a cornerstone of modern drug discovery, and this compound represents a versatile starting point for such endeavors.

References

Technical Guide: Physicochemical Properties and Synthesis of Phenyl-Substituted Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromo- and fluoro-substituted pyrazoles are significant scaffolds in medicinal chemistry. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in many biologically active compounds. The introduction of a bromine atom provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, while fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a summary of the known properties of 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole and outlines a general synthetic approach for this class of molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole.

PropertyValueSource
CAS Number 149739-37-7--INVALID-LINK--
Molecular Formula C₉H₆BrFN₂--INVALID-LINK--
Molecular Weight 241.06 g/mol --INVALID-LINK--
Canonical SMILES C1=CC=C(C(=C1)C2=C(C=NN2)Br)F--INVALID-LINK--

Experimental Protocols: Synthesis of Substituted Bromopyrazoles

The synthesis of 4-bromo-3-aryl-1H-pyrazoles can be achieved through several established synthetic routes. A common and effective method is the one-pot, three-component reaction involving a 1,3-diketone, an arylhydrazine, and a brominating agent. This approach is highly efficient and allows for the generation of a diverse range of substituted pyrazoles.[1]

General Protocol for the One-Pot Synthesis of 4-Bromo-3-aryl-1H-pyrazoles:

  • Reaction Setup: To a solution of an appropriate 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the corresponding arylhydrazine (1 equivalent).

  • Condensation: The mixture is stirred at room temperature or heated to facilitate the condensation reaction and formation of the pyrazole ring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Bromination: Once the pyrazole formation is complete, a brominating agent such as N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise to the reaction mixture.

  • Reaction Completion and Work-up: The reaction is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 4-bromo-3-aryl-1H-pyrazole.

Applications in Drug Discovery and Development

Substituted pyrazoles are a cornerstone in modern drug discovery due to their wide range of pharmacological activities.[2][3] The 4-bromo-3-aryl-1H-pyrazole scaffold is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Anti-inflammatory Agents: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.

  • Anticancer Therapies: The pyrazole nucleus is present in several approved anticancer drugs. Bromo-substituted pyrazoles can serve as building blocks for the synthesis of novel kinase inhibitors and other targeted cancer therapies.[3]

  • Antimicrobial Agents: Functionalized pyrazoles have shown promising activity against a variety of bacterial and fungal pathogens.

  • Central Nervous System (CNS) Disorders: The versatility of pyrazole chemistry allows for the synthesis of compounds that can cross the blood-brain barrier, making them attractive candidates for the treatment of neurological and psychiatric disorders.[2]

The bromine atom at the 4-position of the pyrazole ring is particularly useful for introducing further diversity into the molecule through reactions like Suzuki, Heck, or Sonogashira cross-coupling, enabling the exploration of a vast chemical space for drug discovery.[1]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of 4-bromo-3-aryl-1H-pyrazoles.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_purification Purification cluster_product Final Product 1_3_Diketone 1,3-Diketone Condensation Condensation 1_3_Diketone->Condensation Arylhydrazine Arylhydrazine Arylhydrazine->Condensation Bromination Bromination with NBS Condensation->Bromination Workup Aqueous Work-up Bromination->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Final_Product 4-Bromo-3-aryl-1H-pyrazole Column_Chromatography->Final_Product

Caption: Generalized workflow for the one-pot synthesis of 4-bromo-3-aryl-1H-pyrazoles.

References

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole. The information presented herein is curated for professionals in the fields of chemical research and pharmaceutical development. This document details the predicted and analogous spectroscopic data, a plausible synthetic methodology, and a generalized workflow for its characterization.

Chemical Structure and Properties

This compound, identified by the CAS number 957062-81-6, is a halogenated N-aryl pyrazole derivative. Its structure comprises a pyrazole ring brominated at the 4-position and substituted with a 2-fluorophenyl group at the 1-position. The presence of the bromine atom and the fluorinated phenyl ring makes this compound a potentially valuable intermediate for the synthesis of more complex molecules, particularly in the context of medicinal chemistry and materials science. The bromine atom can serve as a handle for various cross-coupling reactions, while the 2-fluorophenyl moiety can influence the compound's conformational preferences and electronic properties.

Caption: Chemical structure of this compound.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.0 - 7.8s-H-3 (pyrazole)
~7.7 - 7.5s-H-5 (pyrazole)
~7.6 - 7.2m-Ar-H (2-fluorophenyl)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~158 - 155 (d, ¹JCF)C-F (Ar)
~140 - 138C-3 (pyrazole)
~130 - 128C-5 (pyrazole)
~132 - 124Ar-C
~125 (d, ²JCF)Ar-C
~117 (d, ²JCF)Ar-C
~95 - 90C-4 (pyrazole, C-Br)

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3150 - 3100MediumC-H stretching (aromatic/heteroaromatic)
1600 - 1580StrongC=C stretching (aromatic)
1520 - 1480StrongC=N stretching (pyrazole ring)
1250 - 1200StrongC-F stretching
800 - 750StrongC-H out-of-plane bending (aromatic)
650 - 550MediumC-Br stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
240/242High[M]⁺ (Molecular ion peak with bromine isotopes)
161Medium[M - Br]⁺
134Medium[M - Br - HCN]⁺
95High[C₆H₄F]⁺
75Medium[C₆H₃]⁺

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and characterization of this compound based on established synthetic methodologies for related compounds.

Synthesis of this compound

A common and effective method for the synthesis of N-aryl pyrazoles is the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by bromination.

Materials:

  • 4,4-Dimethoxy-2-butanone

  • (2-Fluorophenyl)hydrazine hydrochloride

  • Hydrochloric acid (HCl)

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole:

    • To a solution of 4,4-dimethoxy-2-butanone (1.0 eq.) in ethanol, add (2-fluorophenyl)hydrazine hydrochloride (1.0 eq.).

    • Add a catalytic amount of concentrated HCl and reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 1-(2-fluorophenyl)-1H-pyrazole.

    • Purify the crude product by silica gel column chromatography.

  • Bromination of 1-(2-Fluorophenyl)-1H-pyrazole:

    • Dissolve the purified 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq.) in acetic acid.

    • Add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an ESI or EI source to confirm the elemental composition.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound.

G start Starting Materials (4,4-Dimethoxy-2-butanone, (2-Fluorophenyl)hydrazine) synthesis1 Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole start->synthesis1 purification1 Purification (Column Chromatography) synthesis1->purification1 intermediate Intermediate: 1-(2-Fluorophenyl)-1H-pyrazole purification1->intermediate bromination Bromination (NBS in Acetic Acid) intermediate->bromination purification2 Purification (Column Chromatography) bromination->purification2 product Final Product: This compound purification2->product characterization Structural Characterization product->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry (HRMS) characterization->ms elucidation Structure Elucidation & Data Analysis nmr->elucidation ir->elucidation ms->elucidation

Caption: Workflow for the synthesis and characterization of the title compound.

As this compound is not extensively documented, this guide serves as a foundational resource for researchers interested in its synthesis and characterization. The provided data and protocols are based on established chemical principles and analogous compounds, offering a robust starting point for further investigation.

An In-depth Technical Guide to 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide infers some of its properties and potential applications from closely related analogues and established synthetic methodologies for this class of compounds.

Chemical Identity and Properties

The chemical formula for this compound is C₉H₆BrFN₂ . The structure consists of a pyrazole ring brominated at the 4-position and substituted with a 2-fluorophenyl group at the 1-position of the nitrogen atom.

Table 1: Physicochemical Data of this compound and Related Analogues

PropertyValue for this compoundValue for 4-Bromo-1-phenyl-1H-pyrazole (Analogue)Value for 4-Bromo-1-methyl-1H-pyrazole (Analogue)[1]
Chemical Formula C₉H₆BrFN₂C₉H₇BrN₂C₄H₅BrN₂
Molecular Weight 241.06 g/mol 223.07 g/mol 161.00 g/mol
CAS Number Not available in public databases10257-63-315803-02-8
Appearance Likely a white to off-white solidWhite to off-white solidLiquid
Melting Point Data not available68-72 °CNot applicable
Boiling Point Data not availableData not available185-188 °C
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Soluble in organic solvents.Data not available

Note: Some data for the target compound is inferred or not available and is provided for estimation purposes. Data for analogues is provided for comparison.

Synthetic Methodologies

Proposed Experimental Protocol: One-Pot Synthesis

This proposed protocol involves the reaction of malondialdehyde or a synthetic equivalent with 2-fluorophenylhydrazine to form the pyrazole ring, which is then brominated in situ.

Materials:

  • Malondialdehyde tetraethyl acetal

  • 2-Fluorophenylhydrazine hydrochloride

  • Hydrochloric acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Pyrazole Formation: To a solution of malondialdehyde tetraethyl acetal (1.0 eq) in acetonitrile, add hydrochloric acid (catalytic amount).

  • Add 2-fluorophenylhydrazine hydrochloride (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Bromination: Cool the reaction mixture to 0 °C.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature and monitor by TLC until the bromination is complete.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

G cluster_reactants Starting Materials cluster_reaction1 Step 1: Pyrazole Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Bromination cluster_product Final Product Malondialdehyde\ntetraethyl acetal Malondialdehyde tetraethyl acetal ReactionVessel1 Acetonitrile, HCl (cat.), Reflux Malondialdehyde\ntetraethyl acetal->ReactionVessel1 2-Fluorophenylhydrazine\nHCl 2-Fluorophenylhydrazine HCl 2-Fluorophenylhydrazine\nHCl->ReactionVessel1 Intermediate 1-(2-Fluorophenyl)-1H-pyrazole ReactionVessel1->Intermediate ReactionVessel2 N-Bromosuccinimide (NBS), Acetonitrile, 0 °C to RT Intermediate->ReactionVessel2 Product This compound ReactionVessel2->Product

Caption: Proposed one-pot synthesis workflow for this compound.

Applications in Research and Drug Development

While specific biological data for this compound is not available, the pyrazole scaffold is a well-established pharmacophore in drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties[3][4]. The bromine atom at the 4-position serves as a useful handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening[5].

Potential as a Kinase Inhibitor

Many pyrazole-containing compounds have been developed as kinase inhibitors for the treatment of cancer. The pyrazole core can act as a scaffold to position substituents that interact with the ATP-binding site of kinases. The 2-fluorophenyl group may contribute to binding through hydrogen bonding or other electrostatic interactions, while the bromo-substituent could be a site for linking to other fragments to enhance potency and selectivity.

G GrowthFactor Growth Factor ReceptorTyrosineKinase Receptor Tyrosine Kinase (RTK) GrowthFactor->ReceptorTyrosineKinase Binds SignalingCascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) ReceptorTyrosineKinase->SignalingCascade Activates TranscriptionFactors Transcription Factors SignalingCascade->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation Promotes PyrazoleCompound 4-Bromo-1-(2-fluorophenyl) -1H-pyrazole (Hypothesized) PyrazoleCompound->ReceptorTyrosineKinase Inhibits (Hypothesized)

Caption: Hypothesized mechanism of action as a kinase inhibitor in a cancer signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis is feasible through established chemical methodologies. Further investigation into its specific biological activities is warranted to fully elucidate its potential in drug discovery, particularly in the areas of oncology and inflammatory diseases. The information provided in this guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this compound and its derivatives.

References

The Discovery of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the synthesis, potential biological significance, and experimental protocols related to the novel compound 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole. While direct literature on this specific molecule is nascent, this guide synthesizes established methodologies for analogous pyrazole derivatives to present a predictive but scientifically grounded framework for its study.

Introduction to Substituted Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The strategic introduction of various substituents onto the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile.[4] Specifically, the incorporation of a bromine atom can provide a handle for further synthetic modifications, while a fluorophenyl group can enhance metabolic stability and binding affinity.[5] This guide focuses on the synthesis and potential applications of this compound, a compound of interest for novel therapeutic development.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the core pyrazole ring, followed by bromination. A plausible and efficient synthetic route is outlined below.

Experimental Workflow: Synthesis of this compound

cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination A 1,1,3,3-Tetramethoxypropane C 1-(2-Fluorophenyl)-1H-pyrazole A->C Acid Catalyst (e.g., HCl) Solvent (e.g., Ethanol) Heat B 2-Fluorophenylhydrazine B->C D 1-(2-Fluorophenyl)-1H-pyrazole F This compound D->F Solvent (e.g., Acetonitrile) Room Temperature E Brominating Agent (e.g., N-Bromosuccinimide) E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole

  • To a solution of 1,1,3,3-tetramethoxypropane (1 equivalent) in ethanol, add 2-fluorophenylhydrazine (1 equivalent).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-fluorophenyl)-1H-pyrazole.

Step 2: Synthesis of this compound

  • Dissolve 1-(2-fluorophenyl)-1H-pyrazole (1 equivalent) in acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain this compound.

Potential Biological Activity and Signaling Pathway Involvement

Based on the known biological activities of structurally related pyrazole derivatives, this compound is hypothesized to exhibit inhibitory activity against key enzymes in inflammatory signaling pathways.[6][7] A primary putative target is the p38 MAP kinase, a critical regulator of pro-inflammatory cytokine production.[6]

Hypothetical Signaling Pathway: Inhibition of p38 MAP Kinase

Inflammatory Stimuli Inflammatory Stimuli p38 MAP Kinase p38 MAP Kinase Inflammatory Stimuli->p38 MAP Kinase Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines p38 MAP Kinase->Pro-inflammatory Cytokines Phosphorylates & Activates Transcription Factors Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation This compound This compound This compound->p38 MAP Kinase Inhibits

Caption: Postulated mechanism of action via p38 MAP kinase inhibition.

Quantitative Data Summary

While experimental data for this compound is not yet available, the following table presents representative quantitative data for analogous pyrazole-based inhibitors of p38 MAP kinase to provide a reference for expected potency.

Compound ClassTargetIC50 (nM)Assay TypeReference
Phenyl-substituted pyrazolesp38α MAP Kinase10 - 100Biochemical Assay[6]
Bromo-substituted pyrazolesVarious Kinases50 - 500Cell-based Assay[8]

Note: The above data is for illustrative purposes and does not represent actual experimental values for this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The synthetic route outlined in this guide is robust and amenable to scale-up for further investigation. Future research should focus on the experimental validation of its synthesis, in-depth characterization, and comprehensive evaluation of its biological activity against a panel of relevant kinases and cellular models of inflammation. The insights gained from such studies will be crucial in determining the therapeutic potential of this novel compound.

References

Potential Research Areas for 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for substitution at various positions, leading to a wide array of biological activities. The subject of this guide, 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole, is a promising starting point for novel drug discovery endeavors. The presence of a bromine atom at the 4-position provides a reactive handle for further chemical diversification, enabling the exploration of structure-activity relationships (SAR).[1][2][3][4] The 1-(2-fluorophenyl) substituent is a common feature in bioactive molecules, often contributing to enhanced target engagement and improved pharmacokinetic properties. This guide outlines potential research avenues for this compound, focusing on its synthesis, potential biological applications, and strategies for lead optimization.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through several established methods for pyrazole ring formation and subsequent bromination. A plausible and efficient synthetic strategy is a one-pot, three-component reaction.[3]

Proposed Synthetic Protocol

A regioselective one-pot synthesis can be achieved by reacting a suitable 1,3-dicarbonyl compound with (2-fluorophenyl)hydrazine, followed by in-situ bromination.[3]

Materials:

  • Malondialdehyde or a suitable equivalent (e.g., 1,1,3,3-tetramethoxypropane)

  • (2-Fluorophenyl)hydrazine hydrochloride

  • N-Bromosuccinimide (NBS)

  • Ethanol

  • Acetic acid

Procedure:

  • To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in ethanol, add (2-fluorophenyl)hydrazine hydrochloride (1.05 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2 hours to form the intermediate 1-(2-fluorophenyl)-1H-pyrazole.

  • Cool the reaction mixture to 0 °C and add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C9H6BrFN2
Molecular Weight 241.06 g/mol
LogP 2.8 - 3.2
Melting Point 85 - 95 °C
Appearance White to off-white solid

Potential Research Areas

Given the prevalence of the pyrazole core in various therapeutic agents, this compound presents several exciting avenues for investigation.

Kinase Inhibition

Pyrazole derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.[5][6][7][8][9] The 4-bromo position serves as an excellent anchor point for introducing moieties that can interact with the hinge region or other key residues within the ATP-binding pocket of kinases.

Proposed Research Workflow:

G cluster_0 Library Synthesis cluster_1 Screening Cascade A This compound B Suzuki/Sonogashira Coupling A->B D Library of Novel Pyrazole Derivatives B->D C Diverse Aryl/Heteroaryl Boronic Acids/Alkynes C->B E High-Throughput Kinase Panel Screening D->E F Identification of 'Hits' E->F G IC50 Determination for Lead Compounds F->G H Cell-based Assays (e.g., Proliferation, Apoptosis) G->H

Caption: Workflow for kinase inhibitor discovery.

Hypothetical Target Kinases and IC50 Data:

CompoundTarget KinaseIC50 (nM)
Derivative 1 (Aryl-substituted) EGFR50
Derivative 2 (Heteroaryl-substituted) BRAF V600E25
Derivative 3 (Alkynyl-substituted) VEGFR-275

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a 384-well plate.

  • Incubate the plate at 30 °C for 1 hour.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

Pyrazole derivatives, most notably Celecoxib, are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11][12][13][14] The structural features of this compound suggest its potential as a scaffold for developing novel anti-inflammatory agents.

Proposed Signaling Pathway for Investigation:

G Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test Compound Test Compound Test Compound->COX-1 / COX-2 Inhibition

Caption: Prostaglandin synthesis pathway.

Hypothetical Anti-inflammatory Activity Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Parent Compound 152.56
Amide Derivative >500.5>100
Sulfonamide Derivative >500.1>500

Experimental Protocol: In Vitro COX Inhibition Assay

  • Use a commercial COX inhibitor screening assay kit.

  • Prepare solutions of the test compounds at various concentrations.

  • In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compound.

  • Incubate the plate according to the manufacturer's instructions.

  • The assay typically measures the peroxidase activity of COX, which generates a colorimetric or fluorometric signal.

  • Read the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.

Antimicrobial and Antifungal Applications

The pyrazole nucleus is present in various compounds exhibiting antimicrobial and antifungal activities.[15][16] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Logical Workflow for Antimicrobial Drug Discovery:

G A Synthesize Library of This compound Derivatives B Primary Screening: MIC Determination against Bacterial and Fungal Strains A->B C Identify Hits with Potent Activity B->C D Secondary Screening: MBC/MFC Determination C->D E Cytotoxicity Assays (e.g., against mammalian cell lines) D->E F Lead Optimization E->F

Caption: Antimicrobial lead discovery workflow.

Hypothetical Minimum Inhibitory Concentration (MIC) Data:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent Compound 64>12832
Thiophene Derivative 8324
Triazole Derivative 4162

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the target microorganism (bacterial or fungal).

  • Include positive (microorganism only) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its amenability to chemical modification at the 4-position allows for the systematic exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties. The potential research areas outlined in this guide—kinase inhibition, anti-inflammatory, and antimicrobial applications—are based on the well-documented biological activities of the broader pyrazole class of compounds. Further investigation into these and other potential therapeutic areas is warranted and could lead to the discovery of new and effective treatments for a range of human diseases. Future work should focus on the synthesis of diverse libraries of derivatives and their rigorous biological evaluation to identify lead compounds for further preclinical development.

References

Methodological & Application

Application Notes and Protocols: 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the use of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole as a versatile intermediate in pharmaceutical synthesis. This compound serves as a crucial building block for the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and central nervous system (CNS) disorders.[1] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the bromo-pyrazole core offers a reactive handle for further molecular elaboration.

Chemical Properties and Data

PropertyValueReference
Molecular Formula C₉H₆BrFN₂N/A
Molecular Weight 241.06 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF) (predicted)N/A
CAS Number Not availableN/A

Synthetic Protocols

The synthesis of this compound can be achieved through a two-step process involving the initial formation of the pyrazole ring followed by electrophilic bromination.

Step 1: Synthesis of 1-(2-fluorophenyl)-1H-pyrazole

This protocol is based on the general synthesis of 1-arylpyrazoles from the condensation of an arylhydrazine with a 1,3-dicarbonyl equivalent. Here, malondialdehyde is used as the C3 building block.

Experimental Protocol:

  • To a solution of (2-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add a solution of 1,1,3,3-tetramethoxypropane (1.05 eq) in aqueous hydrochloric acid (e.g., 6M HCl) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-fluorophenyl)-1H-pyrazole.

ParameterValue
Reactants (2-fluorophenyl)hydrazine hydrochloride, 1,1,3,3-tetramethoxypropane
Solvent Ethanol, Water
Reagents Sodium acetate, Hydrochloric acid
Temperature Reflux (approx. 78 °C)
Typical Yield 75-85%
Purity >95% (by NMR and LC-MS)
Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of the pyrazole ring at the C4 position using N-Bromosuccinimide (NBS).

Experimental Protocol:

  • Dissolve 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

ParameterValue
Reactant 1-(2-fluorophenyl)-1H-pyrazole
Solvent Dichloromethane (DCM) or Acetonitrile
Reagent N-Bromosuccinimide (NBS)
Temperature 0 °C to Room Temperature
Typical Yield 80-90%
Purity >98% (by NMR and LC-MS)

Applications in Pharmaceutical Development

The 4-bromo-1-aryl-pyrazole scaffold is a privileged structure in medicinal chemistry. The bromine atom at the 4-position serves as a versatile handle for introducing further chemical diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the synthesis of large libraries of compounds for screening against various biological targets.

Potential Therapeutic Areas:

  • Oncology: Pyrazole derivatives have been successfully developed as inhibitors of various kinases, which are crucial targets in cancer therapy.

  • Inflammatory Diseases: As bioisosteres of other aromatic systems, pyrazoles are found in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Central Nervous System (CNS) Disorders: The pyrazole scaffold is present in drugs targeting CNS receptors and enzymes.

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Bromination A (2-fluorophenyl)hydrazine C 1-(2-fluorophenyl)-1H-pyrazole A->C Condensation B 1,1,3,3-Tetramethoxypropane B->C Condensation E This compound C->E Electrophilic Bromination D N-Bromosuccinimide (NBS) D->E Electrophilic Bromination

Caption: Synthetic workflow for this compound.

Logical Relationship for Drug Discovery

G Intermediate This compound Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Intermediate->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery process utilizing the intermediate.

Hypothetical Signaling Pathway Inhibition

Many pyrazole-containing drugs function as kinase inhibitors. Below is a simplified representation of a generic kinase signaling pathway that could be targeted by a derivative of this compound.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor Derivative of 4-Bromo-1-(2-fluorophenyl) -1H-pyrazole Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole as a versatile building block in medicinal chemistry, with a primary focus on its application in the development of potent and selective kinase inhibitors, particularly targeting p38 MAP kinase for the treatment of inflammatory diseases.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous approved drugs.[4][5] The bromine atom at the 4-position serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][6] This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The 1-(2-fluorophenyl) substituent can influence the molecule's conformation and metabolic stability, potentially enhancing its pharmacological properties.[7][8]

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of kinase inhibitors.[9][10] Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[9][11] Pyrazole-based compounds have been successfully developed as inhibitors for various kinases.[9][12]

p38 MAP Kinase Inhibitors for Inflammatory Diseases

A significant application of the 4-substituted-1-(phenyl)-1H-pyrazole scaffold is in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase.[6][10] The p38 MAP kinase signaling pathway is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][13] Inhibition of p38 MAP kinase is therefore a promising therapeutic strategy for a variety of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.[14]

A notable example is the discovery of RO3201195, an orally bioavailable and highly selective inhibitor of p38α MAP kinase.[3][10] While RO3201195 itself is a 4-amino derivative, its synthesis originates from a 4-bromo-1-(4-fluorophenyl)-1H-pyrazole precursor, highlighting the importance of the bromo-pyrazole intermediate. The 4-bromo group is typically converted to an amino group or other functionalities in the final stages of the synthesis to achieve the desired biological activity.[10]

Quantitative Data: p38 MAP Kinase Inhibitors

The following table summarizes the in vitro activity of representative p38 MAP kinase inhibitors derived from the 1-phenyl-1H-pyrazole scaffold.

CompoundTargetIC50 (nM)Assay ConditionsReference
RO3201195 p38α0.7Cell-free enzymatic assay[3]
TNF-α release0.25THP-1 cells[3]
IL-1β release0.57Human whole blood[3]
BIRB 796 p38α0.1Recombinant human p38α[12]
TNF-α release11LPS-stimulated human peripheral blood mononuclear cells[12]
SB 203580 p38α/β50/50Recombinant human p38α and p38β[15]

Experimental Protocols

Protocol 1: Synthesis of a 4-Aryl-1-(2-fluorophenyl)-1H-pyrazole Derivative via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a fundamental step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-1-(2-fluorophenyl)-1H-pyrazole derivative.

dot

Caption: Synthetic workflow for a 4-aryl-1-(2-fluorophenyl)-1H-pyrazole.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a test compound, synthesized from this compound, against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Biotinylated ATF2 substrate peptide

  • ATP

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

  • Test compound (dissolved in DMSO)

  • Staurosporine (positive control)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • In a 384-well plate, add the test compound or control (DMSO for negative control, staurosporine for positive control) to the appropriate wells.

  • Add the p38α kinase and biotinylated ATF2 substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® kit according to the manufacturer's instructions. This involves adding the Kinase-Glo® reagent, incubating, and then measuring the luminescence.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

p38 MAP Kinase Signaling Pathway

The following diagram illustrates the central role of p38 MAP kinase in the inflammatory response. Extracellular stimuli, such as cytokines and stress, activate a kinase cascade that leads to the phosphorylation and activation of p38. Activated p38 then phosphorylates downstream targets, including transcription factors, which in turn regulate the expression of pro-inflammatory genes. Inhibitors derived from this compound block the activity of p38, thereby interrupting this inflammatory cascade.[13]

// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., Cytokines, Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKKK [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#FBBC05", fontcolor="#202124"]; MKK [label="MKK3 / MKK6", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAP Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Inhibitor\n(derived from this compound)", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., Transcription Factors)", fillcolor="#FBBC05", fontcolor="#202124"]; Response [label="Pro-inflammatory Gene Expression\n(e.g., TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimuli -> MAPKKK [label="Activates"]; MAPKKK -> MKK [label="Phosphorylates"]; MKK -> p38 [label="Phosphorylates"]; p38 -> Downstream [label="Phosphorylates"]; Downstream -> Response [label="Regulates"]; Inhibitor -> p38 [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibits"]; }

References

Application Notes and Protocols: 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole serves as a critical building block in the synthesis of a variety of agrochemicals, particularly fungicides and insecticides. The pyrazole moiety is a well-established pharmacophore in crop protection, and its derivatives have been successfully commercialized. The presence of the bromine atom at the 4-position offers a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries with a range of biological activities. The 2-fluorophenyl group at the 1-position can also influence the compound's efficacy and metabolic stability.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemical candidates, with a focus on pyrazole carboxamide fungicides, a class of compounds known to act as Succinate Dehydrogenase Inhibitors (SDHI).

Applications in Agrochemical Synthesis

Derivatives of this compound have shown significant potential in the development of:

  • Fungicides: Pyrazole carboxamides are a major class of fungicides that inhibit the fungal respiratory chain at complex II (succinate dehydrogenase). The core structure, often derived from a pyrazole carboxylic acid, is crucial for this activity.

  • Insecticides: Certain pyrazole derivatives exhibit insecticidal properties by targeting the nervous system of insects, for instance, by blocking GABA-gated chloride channels.[1]

  • Herbicides: While less common, some pyrazole derivatives have been investigated for their herbicidal activity, often targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2]

Data Presentation: Fungicidal Activity of Pyrazole Carboxamide Derivatives

The following table summarizes the in vitro fungicidal activity (EC50 values) of various pyrazole carboxamide derivatives against several common plant pathogens. This data, gathered from multiple studies, illustrates the potential of this class of compounds and highlights the structure-activity relationships (SAR) that can guide the design of new agrochemicals based on the this compound scaffold.[3][4][5][6]

Compound IDTarget PathogenEC50 (µg/mL)Reference
7ai Rhizoctonia solani0.37[3][4]
7bg Alternaria porri11.22[4]
7bg Marssonina coronaria7.93[4]
7bg Cercospora petroselini27.43[4]
7bg Rhizoctonia solani4.99[4]
7bh Alternaria porri24.76[4]
7bh Marssonina coronaria25.48[4]
7bh Cercospora petroselini6.99[4]
7bh Rhizoctonia solani5.93[4]
7bi Alternaria porri21.01[4]
7bi Marssonina coronaria9.08[4]
7bi Cercospora petroselini32.40[4]
7bi Rhizoctonia solani7.69[4]
Compound 26 Botrytis cinerea2.432[5]
Compound 26 Rhizoctonia solani2.182[5]
Compound 26 Valsa mali1.787[5]
Compound 26 Thanatephorus cucumeris1.638[5]
Compound 26 Fusarium oxysporum6.986[5]
Compound 26 Fusarium graminearum6.043[5]
B31 Rhizoctonia solani1.83[6]
B35 Rhizoctonia solani1.08[6]
B35 Alternaria solani11.14[6]
Boscalid (Control) Rhizoctonia solani0.87[6]
Carbendazol (Control) Rhizoctonia solani1.00[4]

Experimental Protocols

The following protocols are generalized methodologies for the synthesis of pyrazole carboxamide fungicides, starting from a pyrazole carboxylic acid intermediate, which can be derived from this compound.

Protocol 1: Synthesis of 1-(4-Bromo-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

This protocol describes a plausible route to the key carboxylic acid intermediate.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound in dry THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add one equivalent of n-BuLi solution dropwise to the cooled pyrazole solution. Stir the mixture at -78 °C for 1 hour to facilitate the lithium-halogen exchange.

  • In a separate flask, crush a sufficient amount of dry ice. Carefully add the crushed dry ice to the reaction mixture in portions.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude 1-(4-Bromo-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Pyrazole Carboxamides

This protocol outlines the coupling of the pyrazole carboxylic acid with a desired amine to form the final carboxamide fungicide.

Materials:

  • 1-(4-Bromo-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • Substituted aniline or other desired amine

  • Thionyl chloride (SOCl2) or Oxalyl chloride

  • Dry dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

Procedure:

  • Acid Chloride Formation: To a solution of 1-(4-Bromo-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid in dry DCM, add an excess of thionyl chloride (or oxalyl chloride) and a catalytic amount of DMF. Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in dry DCM. In a separate flask, dissolve the desired amine and triethylamine in dry DCM. Cool the amine solution to 0 °C and slowly add the acid chloride solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired pyrazole carboxamide.

Mandatory Visualizations

Synthesis Workflow for Pyrazole Carboxamide Fungicides

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis start This compound carboxylation Carboxylation (e.g., with n-BuLi and CO2) start->carboxylation intermediate_acid 1-(4-Bromo-2-fluorophenyl)-1H- pyrazole-4-carboxylic acid carboxylation->intermediate_acid acid_chloride Acid Chloride Formation (e.g., with SOCl2) intermediate_chloride 1-(4-Bromo-2-fluorophenyl)-1H- pyrazole-4-carbonyl chloride acid_chloride->intermediate_chloride intermediate_acid->acid_chloride coupling Amide Coupling intermediate_chloride->coupling amine Desired Amine amine->coupling product Pyrazole Carboxamide Fungicide coupling->product G cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain cluster_inhibitor Inhibition cluster_result Result succinate Succinate fumarate Fumarate succinate->fumarate Succinate Dehydrogenase (Complex II) Q Ubiquinone (Q) QH2 Ubihydroquinone (QH2) Q->QH2 Reduction ComplexIII Complex III QH2->ComplexIII ATP ATP Synthesis Blocked ComplexIII->ATP inhibitor Pyrazole Carboxamide Fungicide inhibitor->fumarate Binds to Q-site, blocks electron transfer FungalDeath Fungal Cell Death ATP->FungalDeath

References

Biological Activity of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific research on the biological activity of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole derivatives. While the broader class of pyrazole-containing compounds is a well-established area of medicinal chemistry with a vast number of derivatives exhibiting a wide range of biological activities, this particular scaffold does not appear to have been a focus of published research.

The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives developed as potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. The specific substitutions on the pyrazole ring, such as the 4-bromo and 1-(2-fluorophenyl) groups, are synthetically accessible and have been incorporated into other heterocyclic systems to modulate their pharmacological properties. The bromine atom can act as a halogen bond donor and influence lipophilicity, while the 2-fluorophenyl group can impact metabolic stability and target binding through steric and electronic effects.

Despite the theoretical potential for biological activity, a thorough search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any studies detailing the synthesis, biological evaluation, or mechanism of action of derivatives of this compound. Consequently, the quantitative data, experimental protocols, and signaling pathway information required to generate detailed Application Notes and Protocols are not available.

This lack of data prevents the creation of the requested content, which would include:

  • Data Presentation: Tables summarizing quantitative data such as IC50 values, enzyme inhibition constants, or other biological activity metrics.

  • Experimental Protocols: Detailed methodologies for key experiments like cell viability assays, enzyme kinetics, or in vivo studies.

  • Visualization: Diagrams of signaling pathways or experimental workflows.

Researchers and drug development professionals interested in this specific chemical scaffold would need to undertake foundational research, including the synthesis of a library of derivatives and subsequent screening for various biological activities. Such a research program would be the first step in elucidating the potential therapeutic applications of this compound derivatives.

Application Notes: Leveraging 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole for Novel Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a known cause of numerous diseases, including cancer.[1][2][3][4][5] The pyrazole scaffold has been identified as a "privileged structure" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[5] This is due to its ability to mimic the hinge-binding motif of ATP and form key hydrogen bond interactions within the kinase active site.[5] 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole is a key intermediate for creating a diverse range of kinase inhibitors. The bromine atom at the 4-position provides a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR). The 2-fluorophenyl group at the 1-position can influence the compound's pharmacokinetic properties and binding affinity.

Therapeutic Potential

Derivatives of this compound can be tailored to target a wide range of kinases implicated in oncology and inflammatory diseases. These include, but are not limited to:

  • AKT2/PKBβ: A serine/threonine kinase involved in cell survival and proliferation.[1]

  • p38 MAP Kinase: A key regulator of inflammatory responses.[6]

  • Janus Kinases (JAKs): Central to signaling pathways for cytokines and growth factors.[7]

  • Aurora Kinases: Essential for cell division and a target in cancer therapy.[2][3]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[8][9]

Experimental Protocols

The following protocols describe the synthesis of kinase inhibitors using this compound as a key starting material.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1-(2-fluorophenyl)-1H-pyrazoles

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 4-position of the pyrazole ring.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., Na2CO3, K2CO3, or Cs2CO3)

  • Solvent (e.g., dioxane, toluene, or DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the aryl/heteroaryl boronic acid (1.2 equivalents) in the chosen solvent.

  • Add the base (2-3 equivalents) to the mixture.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-(2-fluorophenyl)-1H-pyrazole.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-1-(2-fluorophenyl)-1H-pyrazole Derivatives

This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination to introduce an amino group at the 4-position of the pyrazole ring. This amino group can serve as a key interaction point with the kinase hinge region or as a handle for further functionalization.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos or BINAP)

  • Base (e.g., NaOtBu or Cs2CO3)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (0.02-0.05 equivalents) and the ligand (0.04-0.1 equivalents).

  • Add this compound (1 equivalent), the amine (1.2 equivalents), and the base (1.5-2 equivalents).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various pyrazole-based kinase inhibitors, demonstrating the potential of this scaffold.

Table 1: Inhibitory Activity of Pyrazole Derivatives Against Various Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 3f JAK13.4[7]
JAK22.2[7]
JAK33.5[7]
Compound 11b HEL (Cell line)350[7]
K562 (Cell line)370[7]
Compound 4j AKT2/PKBβ12,000[1]
AKT1/PKBα14,000[1]
RO3201195 p38 MAP Kinase-
Compound 8a BMPR2506
Compound 36 CDK14<1[8]

Table 2: Antiproliferative Activity of Pyrazole-Based Kinase Inhibitors

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 4j GliomaBrain Cancer-[1]
Compound 3f PC-3Prostate Cancer-[7]
HELLeukemia-[7]
K562Leukemia-[7]
MCF-7Breast Cancer-[7]
MOLT4Leukemia-[7]
Compound 11b HELLeukemia0.35[7]
K562Leukemia0.37[7]
Compound 8 SW620Colon Cancer0.35[2]
HCT116Colon Cancer0.34[2]

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds STAT_P STAT (active, phosphorylated) STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Gene Target Gene Transcription STAT_dimer->Gene Translocates to nucleus and activates transcription Inhibitor This compound -based Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of a pyrazole-based inhibitor.

Experimental Workflow

Kinase_Inhibitor_Synthesis_Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Start->Coupling Purification1 Purification (Column Chromatography) Coupling->Purification1 Intermediate Functionalized Pyrazole Intermediate Purification1->Intermediate Further_Mod Further Chemical Modification (Optional) Intermediate->Further_Mod Purification2 Final Purification Intermediate->Purification2 No further modification Further_Mod->Purification2 Final_Compound Final Kinase Inhibitor Purification2->Final_Compound Biological_Eval Biological Evaluation (Kinase Assays, Cell-based Assays) Final_Compound->Biological_Eval

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Logical Relationship

SAR_Logic Scaffold This compound Scaffold Position4 Modification at C4-Position (via Bromine) Scaffold->Position4 Fluorophenyl 1-(2-fluorophenyl) Group Scaffold->Fluorophenyl Potency Potency Position4->Potency Selectivity Selectivity Position4->Selectivity Fluorophenyl->Potency PK Pharmacokinetics Fluorophenyl->PK

Caption: Structure-Activity Relationship (SAR) considerations for inhibitor design.

References

Application Notes: A Detailed Protocol for the N-Arylation of Heterocycles with 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-arylation of various nitrogen-containing heterocycles utilizing 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole. The protocol is centered around the robust and versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction pivotal in modern medicinal chemistry for the synthesis of novel drug candidates. Detailed methodologies, tabulated data for comparative analysis of reaction parameters, and visual diagrams of the experimental workflow and a relevant biological signaling pathway are presented to ensure clarity, reproducibility, and a thorough understanding of the application of this synthetic procedure.

Introduction

The synthesis of carbon-nitrogen (C-N) bonds is a fundamental pursuit in organic chemistry, with profound implications for the pharmaceutical industry. A vast number of biologically active molecules and approved drugs feature N-aryl moieties. The N-arylation of heterocyclic compounds is a particularly powerful strategy, enabling the diversification of molecular scaffolds to modulate their pharmacokinetic and pharmacodynamic properties. Arylpyrazoles, for instance, are core components in a range of therapeutic agents, exhibiting activities such as anti-inflammatory, anticancer, and antimicrobial effects.[1]

This compound serves as a key building block in this context. The pyrazole core is a privileged scaffold in medicinal chemistry, while the bromine atom provides a reactive handle for cross-coupling reactions. The 2-fluorophenyl substituent can impart desirable properties such as enhanced metabolic stability and altered binding conformations. This application note details a reliable and adaptable protocol for the palladium-catalyzed N-arylation of a variety of amines and amides with this versatile reagent.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This section details a general and adaptable procedure for the N-arylation of a nitrogen-containing nucleophile with this compound.

Materials:

  • This compound

  • Amine or Amide (e.g., Morpholine, Piperidine, Aniline, Benzamide)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or a similar bulky electron-rich phosphine ligand)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas

  • Schlenk flask and condenser

  • Magnetic stirrer and heating plate

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, under an inert atmosphere of nitrogen or argon, combine this compound (1.0 equivalent), the desired amine or amide (1.2 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Reagent Addition: To the flask, add the base (e.g., NaOtBu, 1.4 equivalents) and a sufficient volume of anhydrous solvent (e.g., toluene) to achieve a concentration of 0.1-0.2 M with respect to the pyrazole.

  • Reaction Conditions: The reaction mixture is stirred and heated to a temperature between 80-110 °C. The progress of the reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically a suitable eluent system to isolate the pure N-arylated product.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative yields for the N-arylation of various amines with a 4-bromopyrazole core, demonstrating the versatility of the Buchwald-Hartwig amination.

EntryAmine/AmideCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2.5)tBuDavePhos (10)KOtBuXylene1301867
2PiperidinePd₂(dba)₃ (2.5)tBuDavePhos (10)KOtBuXylene1301860
3AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1002485
4tert-ButylaminePd₂(dba)₃ (2.5)tBuDavePhos (10)KOtBuXylene1301853
5BenzamidePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃Dioxane1102472

Visualizations

experimental_workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product reactant_node reactant_node process_node process_node product_node product_node A This compound P1 Inert Atmosphere Reaction A->P1 Combine & Heat B Amine/Amide B->P1 Combine & Heat C Palladium Catalyst & Ligand C->P1 Combine & Heat D Base D->P1 Combine & Heat E Anhydrous Solvent E->P1 Combine & Heat P2 Aqueous Workup P1->P2 Reaction Completion P3 Column Chromatography P2->P3 Crude Product F N-Arylated Product P3->F Purified Product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor_node receptor_node kinase_node kinase_node tf_node tf_node response_node response_node inhibitor_node inhibitor_node Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Transcription TF->Gene Initiates Response Cell Proliferation Gene->Response Inhibitor N-Arylated Pyrazole (Potential Kinase Inhibitor) Inhibitor->Kinase1 Inhibits

Caption: A hypothetical kinase signaling pathway targeted by an N-arylated pyrazole.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective and broadly applicable method for the synthesis of N-arylated pyrazoles from this compound. The protocol presented here offers a solid foundation for the synthesis of a diverse library of compounds for screening in drug discovery programs. The reaction conditions can be further optimized for specific substrates to maximize yields. The ability to readily access these N-arylated pyrazole derivatives facilitates the exploration of their therapeutic potential as modulators of various biological targets, such as kinases.

References

Application Notes and Protocols for 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and mechanistic studies of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] The protocols outlined below are based on established methods for the synthesis of substituted pyrazoles and may be adapted and optimized for specific research needs.

Synthetic Approaches and Reaction Mechanisms

The synthesis of this compound can be approached through several established methods for pyrazole formation, followed by or incorporating a bromination step. Two plausible synthetic pathways are detailed below:

  • Pathway A: Cycloaddition followed by Bromination. This approach involves the initial synthesis of 1-(2-fluorophenyl)-1H-pyrazole, which is subsequently brominated at the C4 position.

  • Pathway B: One-Pot Synthesis. A one-pot reaction involving a 1,3-dicarbonyl compound, 2-fluorophenylhydrazine, and a brominating agent offers a more direct route.[4]

Proposed Reaction Mechanism: Knorr Pyrazole Synthesis followed by Electrophilic Bromination (Pathway A)

The most common and versatile method for pyrazole synthesis is the Knorr cyclocondensation reaction.[5] This pathway involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of the unbrominated precursor, 1-(2-fluorophenyl)-1H-pyrazole, a suitable 1,3-dicarbonyl equivalent would react with 2-fluorophenylhydrazine. The subsequent step is an electrophilic bromination of the formed pyrazole ring, which typically occurs at the C4 position due to the electronic properties of the pyrazole ring.

Reaction Scheme:

G cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Electrophilic Bromination A 1,3-Dicarbonyl Compound C Hydrazone Intermediate A->C + H₂O B 2-Fluorophenylhydrazine B->C D 1-(2-fluorophenyl)-1H-pyrazole C->D Cyclization & Dehydration (-H₂O) E 1-(2-fluorophenyl)-1H-pyrazole G This compound E->G F Brominating Agent (e.g., NBS, Br₂) F->G

Figure 1: Proposed reaction mechanism for the synthesis of this compound.

Proposed Reaction Mechanism: One-Pot Synthesis (Pathway B)

A one-pot synthesis offers a more streamlined approach, combining the cyclization and bromination steps.[4] In this method, a 1,3-dicarbonyl compound, 2-fluorophenylhydrazine, and a brominating agent like N-bromosaccharin (NBSac) are reacted together, often under solvent-free conditions with a solid acid catalyst.[4]

G A 1,3-Dicarbonyl Compound D One-Pot Reaction (Catalyst, Solvent-free) A->D B 2-Fluorophenylhydrazine B->D C N-Bromosaccharin (NBSac) C->D E This compound D->E

Figure 2: Workflow for the one-pot synthesis of this compound.

Experimental Protocols

The following protocols are suggested starting points for the synthesis of this compound and will likely require optimization for yield and purity.

Protocol for Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole (Precursor for Pathway A)

This protocol is adapted from general procedures for the synthesis of 1-arylpyrazoles.

Materials:

  • Malondialdehyde tetraethyl acetal (or other suitable 1,3-dicarbonyl precursor)

  • 2-Fluorophenylhydrazine hydrochloride

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-fluorophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water.

  • Add malondialdehyde tetraethyl acetal (1.1 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Bromination of 1-(2-Fluorophenyl)-1H-pyrazole (Pathway A)

This protocol is based on general methods for the bromination of pyrazoles.[4]

Materials:

  • 1-(2-Fluorophenyl)-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Sodium Thiosulfate

  • Dichloromethane

Procedure:

  • Dissolve 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

Protocol for One-Pot Synthesis of this compound (Pathway B)

This protocol is adapted from a one-pot regioselective synthesis of 4-bromopyrazole derivatives.[4]

Materials:

  • 1,3-Diketone (e.g., acetylacetone) (1.0 eq)

  • 2-Fluorophenylhydrazine (1.0 eq)

  • N-Bromosaccharin (NBSac) (1.0 eq)[4]

  • Silica gel supported sulfuric acid (H₂SO₄/SiO₂) (catalytic amount)[4]

  • n-Hexane

Procedure:

  • In a mortar, grind the 1,3-diketone (1.0 eq) and 2-fluorophenylhydrazine (1.0 eq) with a catalytic amount of H₂SO₄/SiO₂ at room temperature.[4]

  • After the initial reaction to form the pyrazole (monitor by TLC, typically rapid), add N-bromosaccharin (1.0 eq) and continue to grind the mixture for 5-10 minutes.[4]

  • Monitor the bromination by TLC.

  • Upon completion, add n-hexane to the mixture and filter to remove the catalyst and saccharin byproduct.[4]

  • Wash the residue with n-hexane.

  • Evaporate the solvent from the filtrate to obtain the crude this compound.

  • Further purify the product by column chromatography on silica gel if necessary.[4]

Data Presentation

Table 1: Reaction Conditions and Yields

EntrySynthetic PathwayBrominating AgentCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
1Pathway ANBS-Acetonitrile3RTData to be filled
2Pathway BNBSacH₂SO₄/SiO₂Solvent-free0.25RTData to be filled

Table 2: Spectroscopic Data Comparison of Related Pyrazoles

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
4-Bromo-1H-pyrazole 7.55 (s, 2H), 12.8 (br s, 1H)132.3, 93.1[6]
N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide 8.35 (s, 1H), 8.01 (s, 1H), 7.6-7.4 (m, 3H), 3.88 (s, 3H)Not explicitly provided[7]
4-bromo-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole Not explicitly provided162.5, 160.0, 148.8, 142.0, 136.2, 131.9, 131.8, 130.2, 129.0, 128.9, 128.2, 126.3, 116.1, 115.9, 95.8, 50.1, 19.3[8]
This compound Data to be determinedData to be determined-

Note: The spectroscopic data for the target compound needs to be experimentally determined and will be influenced by the specific substitution pattern.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactant 1 (1,3-Dicarbonyl) D Reaction A->D B Reactant 2 (2-Fluorophenylhydrazine) B->D C Reactant 3 (Brominating Agent) C->D E Work-up D->E F Column Chromatography / Recrystallization E->F G TLC F->G Purity Check H NMR (¹H, ¹³C, ¹⁹F) F->H I Mass Spectrometry F->I J FT-IR F->J K Melting Point F->K

Figure 3: General experimental workflow for the synthesis and characterization of this compound.

Concluding Remarks

The synthesis of this compound is achievable through established pyrazole formation methodologies. The choice between a two-step approach involving synthesis of the pyrazole followed by bromination, or a one-pot synthesis, will depend on the desired purity, yield, and experimental convenience. The provided protocols offer a solid foundation for researchers to develop and optimize the synthesis of this important chemical intermediate. Comprehensive characterization using modern analytical techniques is crucial to confirm the structure and purity of the final product. Further mechanistic studies, potentially involving computational analysis, could provide deeper insights into the reaction pathways and help in optimizing reaction conditions.[9][10][11]

References

Application Note: Structural Elucidation of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole using Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole is a halogenated pyrazole derivative of interest in medicinal chemistry and drug development due to the prevalence of pyrazole and fluorophenyl motifs in pharmacologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the unambiguous structural characterization of such novel chemical entities. This application note provides a detailed protocol for the characterization of this compound using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Molecular Structure

Chemical structure of this compound

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established data for similar chemical structures.[1][2][3] The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (pyrazole)7.8 - 8.0s-
H-5 (pyrazole)7.6 - 7.8s-
H-3' (phenyl)7.4 - 7.6m-
H-4' (phenyl)7.2 - 7.4m-
H-5' (phenyl)7.1 - 7.3m-
H-6' (phenyl)7.5 - 7.7m-

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole)140 - 142
C-4 (pyrazole)95 - 98
C-5 (pyrazole)128 - 130
C-1' (phenyl)125 - 127 (d, JCF ≈ 10-15 Hz)
C-2' (phenyl)155 - 158 (d, JCF ≈ 240-250 Hz)
C-3' (phenyl)116 - 118 (d, JCF ≈ 20-25 Hz)
C-4' (phenyl)130 - 132
C-5' (phenyl)124 - 126
C-6' (phenyl)129 - 131 (d, JCF ≈ 5-10 Hz)

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)
F-2' (phenyl)-120 to -130

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[4][5][6]

  • Materials:

    • This compound (5-20 mg)

    • Deuterated chloroform (CDCl₃, 99.8% D)

    • 5 mm NMR tubes

    • Pasteur pipette with cotton or glass wool plug

    • Vial and cap

  • Procedure:

    • Weigh approximately 5-20 mg of the solid sample into a clean, dry vial. The exact amount will depend on the sensitivity of the NMR spectrometer.[7][8]

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[7][8]

    • Cap the vial and gently agitate until the sample is completely dissolved.

    • To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.[5][7]

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[6][8]

    • Cap the NMR tube and label it appropriately.

2. NMR Data Acquisition

The following are general procedures for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer.[9][10]

  • ¹H NMR Spectroscopy:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay). For quantitative results, a longer relaxation delay is necessary.[9]

    • Acquire the Free Induction Decay (FID).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Follow the initial steps of locking and shimming as for ¹H NMR.

    • Use a standard proton-decoupled pulse sequence to simplify the spectrum.

    • Set appropriate acquisition parameters. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR.[8]

    • Acquire and process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Spectroscopy:

    • Tune the probe to the ¹⁹F frequency.

    • Lock and shim the sample.

    • Set the spectral width and acquisition parameters appropriate for ¹⁹F NMR.

    • Acquire the FID. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed.

    • Process the data and reference the spectrum to an appropriate standard, such as trifluorotoluene as an internal standard.[11]

Workflow and Data Analysis

The overall process from sample preparation to final structural confirmation is outlined below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample & Lock filter->load_sample shim Shim Magnetic Field load_sample->shim acquire_1H Acquire 1H Spectrum shim->acquire_1H acquire_13C Acquire 13C Spectrum shim->acquire_13C acquire_19F Acquire 19F Spectrum shim->acquire_19F process_spectra Fourier Transform & Phasing acquire_1H->process_spectra acquire_13C->process_spectra acquire_19F->process_spectra reference_spectra Reference Spectra process_spectra->reference_spectra peak_picking Peak Picking & Integration reference_spectra->peak_picking assign_signals Assign Signals peak_picking->assign_signals structure_confirm Structural Confirmation assign_signals->structure_confirm

Caption: Workflow for NMR characterization.

Data Interpretation

The final step involves a comprehensive analysis of the acquired spectra. The chemical shifts, coupling patterns, and integration values from the ¹H spectrum, along with the chemical shifts from the ¹³C and ¹⁹F spectra, are used to assign each signal to a specific atom in the molecule. The coupling between the fluorine and adjacent carbon atoms in the ¹³C spectrum provides further confirmation of the structure. This integrated approach allows for the unambiguous structural elucidation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, from starting materials to reaction conditions. Below is a troubleshooting guide to help you identify and resolve the issue.

Troubleshooting Low Yield:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 2-fluorophenylhydrazine and the brominated pyrazole precursor. Impurities can lead to unwanted side reactions.

  • Reaction Temperature: The temperature for the cyclocondensation reaction is critical. For similar pyrazole syntheses, temperatures can range from room temperature to 50-60°C.[1] If the temperature is too low, the reaction may be incomplete. If it's too high, decomposition or side product formation can occur. Consider running small-scale trials at different temperatures to find the optimum.

  • Catalyst Efficiency: If your synthesis involves a catalyst (e.g., acid catalyst), ensure it is active and used in the correct stoichiometric amount. For instance, silica-supported sulfuric acid has been used as an efficient catalyst in similar syntheses.[1]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to the formation of degradation products.

  • Brominating Agent: The choice and handling of the brominating agent are crucial. N-Bromosuccinimide (NBS) is a commonly used reagent for such brominations.[1] Ensure it is fresh and handled under anhydrous conditions to prevent hydrolysis.

Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A2: The formation of isomers and other side products is a common issue. In the synthesis of substituted pyrazoles, regioisomers are often the primary side products.

Common Side Products and Mitigation Strategies:

  • Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomers. The regioselectivity can be influenced by the reaction conditions and the nature of the substituents. Careful control of temperature and catalyst can favor the formation of the desired isomer.

  • Unbrominated Pyrazole: Incomplete bromination will result in the presence of the unbrominated 1-(2-fluorophenyl)-1H-pyrazole. To minimize this, ensure a stoichiometric amount or a slight excess of the brominating agent is used and that the reaction goes to completion as monitored by TLC.

  • Poly-brominated Products: Using a large excess of the brominating agent can lead to the formation of di- or tri-brominated pyrazoles.

Q3: What is the recommended purification method for this compound?

A3: Purification is essential to obtain a high-purity product. The most common method is column chromatography.

Purification Protocol:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between your desired product and any impurities. A common starting point for pyrazole derivatives is a mixture of n-hexane and ethyl acetate.[1]

  • Column Chromatography: Pack a silica gel column with the chosen solvent system. Dissolve the crude product in a minimum amount of the solvent and load it onto the column. Elute the column with the solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

  • Recrystallization (Optional): For further purification, recrystallization from a suitable solvent can be performed.

Q4: Can you provide a general experimental protocol for a one-pot synthesis of a 4-bromopyrazole derivative?

A4: While a specific protocol for this compound is not detailed in the provided results, a general one-pot procedure for analogous compounds can be adapted. This example uses a 1,3-diketone and an arylhydrazine with N-bromosaccharin (NBSac) as the brominating agent.[1]

General One-Pot Synthesis Protocol:

  • Cyclocondensation:

    • Grind a 1,3-diketone (1 mmol) and the corresponding arylhydrazine (1 mmol) with a catalytic amount of silica-supported sulfuric acid (0.01 g) in a mortar and pestle at room temperature.[1]

    • For less reactive diketones, the mixture can be stirred at a slightly elevated temperature (e.g., 50-60°C).[1]

    • Monitor the completion of the cyclocondensation to form the pyrazole intermediate by TLC.

  • Bromination:

    • Once the pyrazole formation is complete, add a stoichiometric amount of N-bromosaccharin (1 mmol) to the reaction mixture at the appropriate temperature.[1]

    • Continue to monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, add n-hexane (7-10 mL) to the mixture and filter.[1]

    • Wash the residue with n-hexane.

    • Evaporate the solvent from the filtrate to afford the crude 4-bromopyrazole derivative.

    • If necessary, purify the product further by column chromatography on silica gel.[1]

Data Presentation

Table 1: Reported Yields for the Synthesis of Various 4-Bromopyrazole Derivatives. [1]

EntryR1R2ArProductYield (%)
1MeMePh3a98
2MeMep-ClC6H43b96
3PhMePh3e92
4PhMep-ClC6H43f90

Note: This table presents data for analogous compounds to provide a reference for expected yields under optimized conditions.

Visualizations

SynthesisWorkflow Start Starting Materials (1,3-Diketone, 2-Fluorophenylhydrazine) Cyclocondensation Cyclocondensation (Catalyst, Temp Control) Start->Cyclocondensation Pyrazole 1-(2-Fluorophenyl)-1H-pyrazole Cyclocondensation->Pyrazole Bromination Bromination (NBS/NBSac) Pyrazole->Bromination CrudeProduct Crude 4-Bromo-1-(2-fluorophenyl) -1H-pyrazole Bromination->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct Pure Product Purification->FinalProduct TroubleshootingYield LowYield Low Yield Observed CheckPurity Check Starting Material Purity LowYield->CheckPurity OptimizeTemp Optimize Reaction Temperature LowYield->OptimizeTemp CheckCatalyst Verify Catalyst Activity LowYield->CheckCatalyst MonitorTime Monitor Reaction Time (TLC) LowYield->MonitorTime CheckBromine Check Brominating Agent LowYield->CheckBromine ImpureMaterials Impure Starting Materials? CheckPurity->ImpureMaterials SuboptimalTemp Suboptimal Temperature? OptimizeTemp->SuboptimalTemp InactiveCatalyst Inactive Catalyst? CheckCatalyst->InactiveCatalyst IncorrectTime Incorrect Reaction Time? MonitorTime->IncorrectTime BromineIssue Brominating Agent Issue? CheckBromine->BromineIssue Solution Improved Yield ImpureMaterials->Solution SuboptimalTemp->Solution InactiveCatalyst->Solution IncorrectTime->Solution BromineIssue->Solution

References

Technical Support Center: Purification of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole by crystallization.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of this compound.

Issue 1: The compound "oils out" instead of forming crystals.

  • Q: My this compound is forming an oil or sticky precipitate rather than distinct crystals. What is causing this and how can I fix it?

    • A: "Oiling out" typically occurs when the solute's solubility is too high in the chosen solvent at the temperature of crystallization, or when the solution is supersaturated to a point where the compound precipitates at a temperature above its melting point. Here are several strategies to address this:

      • Reduce the rate of cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. A slower cooling process encourages the gradual formation of an ordered crystal lattice.

      • Use a co-solvent system: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, gradually add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. Common solvent/anti-solvent pairs include ethanol/water, methanol/water, or ethyl acetate/hexane.

      • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

      • Add a seed crystal: If you have a small amount of pure, crystalline this compound, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.

Issue 2: Poor or no crystal formation upon cooling.

  • Q: I have dissolved my crude this compound in a hot solvent, but no crystals are forming even after extended cooling. What should I do?

    • A: This usually indicates that the solution is not sufficiently saturated.

      • Reduce the solvent volume: Reheat the solution and allow some of the solvent to evaporate to increase the concentration of the compound. Then, allow it to cool again.

      • Try a different solvent: The chosen solvent may be too good at dissolving the compound at all temperatures. A solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures is ideal.

      • Induce crystallization: As mentioned above, scratching the flask or adding a seed crystal can help initiate crystal formation.

Issue 3: Low recovery of the purified compound.

  • Q: After filtration and drying, the yield of my purified this compound is very low. How can I improve the recovery?

    • A: Low yield can result from several factors:

      • Using too much solvent: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will keep more of your compound dissolved in the mother liquor.

      • Premature crystallization: If the compound crystallizes too early during a hot filtration step (if performed), you will lose product on the filter paper. Ensure the funnel and receiving flask are pre-heated.

      • Incomplete crystallization: Make sure the solution is cooled for a sufficient amount of time, often in an ice bath, to maximize the amount of product that crystallizes out of the solution.

      • Washing with a warm solvent: When washing the collected crystals, use a small amount of ice-cold solvent to minimize redissolving the product.

Frequently Asked Questions (FAQs)

  • Q1: What are the most suitable solvents for the crystallization of this compound?

  • Q2: What are the potential impurities in crude this compound?

    • A2: Potential impurities can arise from starting materials or side reactions during synthesis. Common synthetic routes for 4-bromopyrazoles involve the reaction of a hydrazine with a 1,3-dicarbonyl compound followed by bromination.[2] Potential impurities could include:

      • Unreacted starting materials (e.g., 2-fluorophenylhydrazine).

      • Over-brominated or under-brominated pyrazole species.

      • Regioisomers, if an unsymmetrical dicarbonyl precursor is used.

      • By-products from the brominating agent (e.g., succinimide if NBS is used).

  • Q3: How can I remove colored impurities during crystallization?

    • A3: If your crude product imparts a color to the hot solution, this may be due to high molecular weight, polar impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, use charcoal sparingly as it can also adsorb some of your desired product, potentially reducing the yield.

Experimental Protocols

General Protocol for Single-Solvent Crystallization:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.

Data Presentation

As specific quantitative data for the crystallization of this compound is not available in the public domain, the following table provides a template for researchers to record their own experimental results for different solvent systems.

Solvent SystemAmount of Crude Material (g)Volume of Solvent (mL)Crystal AppearanceYield (%)Purity (by HPLC/NMR)
Ethanol
Methanol
Isopropanol
Ethyl Acetate
Ethanol/Water
Ethyl Acetate/Hexane

Visualizations

TroubleshootingCrystallization start Start Crystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Good Crystal Formation observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem low_yield Low Yield observe->low_yield Problem end Pure Crystals crystals->end action1 Reduce Solvent Volume (Evaporate) no_crystals->action1 action2 Scratch Flask or Add Seed Crystal no_crystals->action2 action3 Cool Slower or Use Co-solvent oiling_out->action3 action4 Use Minimum Hot Solvent & Cool Thoroughly low_yield->action4 action1->cool action2->cool action3->cool action4->dissolve CrystallizationFactors purity Desired Crystal Purity & Yield solvent Solvent Choice purity->solvent cooling Cooling Rate purity->cooling concentration Concentration purity->concentration impurities Nature of Impurities purity->impurities solubility Solubility Profile (High at high T, Low at low T) solvent->solubility rate Slow vs. Rapid Cooling cooling->rate saturation Supersaturation Level concentration->saturation co_crystallization Co-crystallization Potential impurities->co_crystallization solubility->purity rate->purity saturation->purity co_crystallization->purity

References

Technical Support Center: Synthesis of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is a two-step synthesis. The first step is the Knorr pyrazole synthesis, which involves the acid-catalyzed condensation of (2-fluorophenyl)hydrazine with a malondialdehyde equivalent (e.g., 1,1,3,3-tetramethoxypropane or malondialdehyde tetraethyl acetal) to form the intermediate 1-(2-fluorophenyl)-1H-pyrazole. The second step is the regioselective electrophilic bromination of this intermediate at the C4 position, typically using N-Bromosuccinimide (NBS).

Q2: My final product is an orange or brown oil/solid, not the expected color. What causes this discoloration?

Discoloration, often appearing as yellow, red, or brown hues, is a common issue in pyrazole synthesis. This is typically caused by impurities originating from the (2-fluorophenyl)hydrazine starting material, which can be prone to oxidation and decomposition. Side reactions during the bromination step can also generate colored byproducts. Purification by column chromatography is usually effective in removing these impurities.

Q3: I am seeing two spots on my TLC after bromination that are close together. What could they be?

If you observe two closely eluting spots, you may have a mixture of the desired 4-bromo product and unreacted 1-(2-fluorophenyl)-1H-pyrazole. This indicates an incomplete bromination reaction. Another possibility, though less common if stoichiometry is controlled, is the formation of a di-brominated byproduct.

Q4: What is the key factor for achieving high regioselectivity in the bromination step?

The pyrazole ring is an electron-rich aromatic system. The C4 position is the most electron-rich and sterically accessible position for electrophilic substitution, which is why bromination with agents like NBS strongly favors this position. Using a slight excess (1.05-1.1 equivalents) of NBS in a suitable solvent like DMF or chloroform at controlled temperatures (0 °C to room temperature) ensures high regioselectivity for the 4-bromo isomer.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1-(2-fluorophenyl)-1H-pyrazole (Step 1) 1. Impure (2-fluorophenyl)hydrazine. 2. Ineffective hydrolysis of the malondialdehyde acetal. 3. Incorrect pH for the condensation reaction.1. Use freshly purchased or purified (2-fluorophenyl)hydrazine. 2. Ensure sufficient acid (e.g., HCl, H₂SO₄) and reaction time for the in-situ formation of malondialdehyde. 3. The reaction is typically run under acidic conditions; ensure your acid catalyst is active and present in the correct amount.
Incomplete Bromination (Mixture of starting material and product) 1. Insufficient N-Bromosuccinimide (NBS). 2. Deactivated NBS. 3. Reaction time is too short or temperature is too low.1. Use a slight excess of NBS (e.g., 1.1 equivalents). 2. Use freshly recrystallized NBS, as it can decompose over time. Pure NBS should be a white solid. 3. Monitor the reaction by TLC. If it stalls, allow it to warm to room temperature or stir for a longer duration.
Formation of Multiple Products in Bromination Step 1. Over-bromination leading to di-bromo species. 2. Side reactions with solvent or impurities.1. Add NBS portion-wise at 0 °C to control the reaction's exothermicity and prevent over-bromination. Avoid using a large excess of NBS. 2. Ensure you are using a dry, appropriate solvent (e.g., DMF, CHCl₃, or CCl₄). The presence of water can lead to side reactions.
Difficulty in Product Isolation/Purification 1. Product is an oil instead of a solid. 2. Presence of persistent colored impurities. 3. Co-elution of impurities during chromatography.1. Some brominated pyrazoles are low-melting solids or oils. Try triturating the crude oil with a non-polar solvent like n-hexane and cooling to induce crystallization. 2. A silica gel plug filtration before full column chromatography can remove baseline impurities. Washing the organic extract with a sodium thiosulfate solution can help remove bromine-related color. 3. Adjust the eluent system for column chromatography. A gradient elution from low to high polarity (e.g., starting with pure hexane and gradually adding ethyl acetate) can improve separation.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-fluorophenyl)-1H-pyrazole

This procedure outlines the Knorr condensation to form the pyrazole ring.

  • Reagents & Equipment:

    • (2-fluorophenyl)hydrazine hydrochloride

    • 1,1,3,3-Tetramethoxypropane

    • Glacial Acetic Acid

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • To a solution of (2-fluorophenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid, add 1,1,3,3-tetramethoxypropane (1.1 eq).

    • Heat the mixture to reflux (approx. 118 °C) and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography if necessary.

Protocol 2: Synthesis of this compound

This procedure details the bromination of the pyrazole intermediate.

  • Reagents & Equipment:

    • 1-(2-fluorophenyl)-1H-pyrazole

    • N-Bromosuccinimide (NBS)

    • Dimethylformamide (DMF) or Chloroform (CHCl₃)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add N-Bromosuccinimide (1.05-1.1 eq) in small portions over 20-30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Continue stirring for 1-3 hours, monitoring the reaction by

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format.

Experimental Protocols

There are two primary synthetic routes to obtain this compound:

Route A: One-Pot Synthesis via Cyclocondensation and Bromination

This approach involves the reaction of a suitable 1,3-dicarbonyl compound with 2-fluorophenylhydrazine, followed by in-situ bromination of the resulting pyrazole.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl precursor (e.g., malonaldehyde bis(dimethyl acetal)) (1.0 eq.) and 2-fluorophenylhydrazine hydrochloride (1.1 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Cyclocondensation: Stir the mixture at room temperature or heat to reflux. The progress of the pyrazole formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Bromination: Once the formation of 1-(2-fluorophenyl)-1H-pyrazole is complete, cool the reaction mixture to 0-5 °C. Add a brominating agent, such as N-Bromosuccinimide (NBS) or N-bromosaccharin (NBSac) (1.1 eq.), portion-wise while maintaining the temperature.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until TLC/LC-MS indicates complete consumption of the starting pyrazole.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route B: N-Arylation of 4-Bromopyrazole

This method involves the coupling of 4-bromopyrazole with a 2-fluorophenylboronic acid or a related derivative.

Detailed Methodology:

  • Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq.) and 2-fluorophenylboronic acid (1.5 eq.) in a solvent such as 1,4-dioxane or toluene, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Data Presentation: Optimization of Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield and purity. The following table summarizes the effects of different bases, solvents, and temperatures on the yield of a similar 1,3-diaryl-4-halo-1H-pyrazole synthesis, which can serve as a starting point for the optimization of this compound synthesis[1].

EntryBase (equiv.)SolventTemperature (°C)Yield (%)[1]
1Cs₂CO₃ (3)Xylene14072
2K₂CO₃ (3)Xylene14054
3Et₃N (3)Xylene1400
4DBU (3)Xylene1400
5NoneXylene1400
6Cs₂CO₃ (3)DMSO140Trace
7Cs₂CO₃ (3)DMF1400
8Cs₂CO₃ (3)Xylene16080
9Cs₂CO₃ (3)Xylene12063
10Cs₂CO₃ (3)Xylene9031

Note: The data presented is for the synthesis of 4-bromo-1-(4-nitrophenyl)-3-phenyl-1H-pyrazole and should be used as a guideline for optimizing the synthesis of this compound.

Troubleshooting Guides and FAQs

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

  • Incomplete Reaction: The cyclocondensation or N-arylation may not be going to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction closely using TLC or LC-MS to ensure all starting material is consumed before work-up.

      • Increase Temperature: For many pyrazole syntheses, heating is necessary to drive the reaction to completion. Consider increasing the temperature or using a higher-boiling solvent.

      • Catalyst/Reagent Quality: Ensure the purity and activity of your catalyst (e.g., palladium catalyst) and reagents (e.g., hydrazine, boronic acid). Hydrazine derivatives can degrade over time.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Troubleshooting:

      • Optimize Base: The choice and amount of base are critical, especially in N-arylation reactions. A stronger base like Cs₂CO₃ may be more effective than weaker bases.

      • Inert Atmosphere: For palladium-catalyzed reactions, ensure a properly inert atmosphere to prevent catalyst deactivation.

  • Poor Regioselectivity (in one-pot synthesis): If using an unsymmetrical 1,3-dicarbonyl, a mixture of regioisomers may form.

    • Troubleshooting:

      • Solvent Effects: The choice of solvent can influence regioselectivity. Aprotic dipolar solvents may give better results than protic solvents.

      • pH Control: Adjusting the pH can influence the site of initial nucleophilic attack by the hydrazine.

Q2: I am observing multiple spots on my TLC plate after the reaction. What could they be?

  • Isomers: As mentioned, unsymmetrical starting materials can lead to regioisomers.

    • Troubleshooting:

      • Careful selection of a symmetrical 1,3-dicarbonyl precursor if possible.

      • Thorough purification by column chromatography may be required to separate isomers.

  • Unreacted Starting Materials: Incomplete conversion will result in leftover starting materials.

    • Troubleshooting:

      • Re-evaluate and optimize reaction time and temperature.

  • Byproducts: Side reactions such as over-bromination (dibromo- or tribromo-pyrazole) or decomposition of starting materials can occur.

    • Troubleshooting:

      • Controlled Addition of Brominating Agent: Add the brominating agent slowly and at a low temperature to minimize over-bromination.

      • Purity of Starting Materials: Impurities in the starting materials can lead to unexpected side products.

Q3: The purification of the final product is proving difficult. What can I do?

  • Co-eluting Impurities: Impurities with similar polarity to the product can make separation by column chromatography challenging.

    • Troubleshooting:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to improve separation.

  • Product Instability: The product may be degrading on the silica gel column.

    • Troubleshooting:

      • Deactivate Silica Gel: Treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.

      • Alternative Purification: Consider other purification techniques such as preparative TLC or HPLC.

Visualizations

experimental_workflow Experimental Workflow for One-Pot Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification start Mix 1,3-Dicarbonyl & 2-Fluorophenylhydrazine cyclize Cyclocondensation (Heat/Stir) start->cyclize Solvent (EtOH/AcOH) brominate Bromination (NBS/NBSac, 0-5°C) cyclize->brominate Monitor by TLC/LC-MS complete Reaction Completion (Stir at RT) brominate->complete quench Quench with Na₂S₂O₃ complete->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the one-pot synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions poor_regio Poor Regioselectivity low_yield->poor_regio optimize_time_temp Increase Time/Temp incomplete_rxn->optimize_time_temp check_reagents Check Reagent Quality incomplete_rxn->check_reagents optimize_base Optimize Base side_reactions->optimize_base inert_atm Use Inert Atmosphere side_reactions->inert_atm solvent_screen Solvent Screening poor_regio->solvent_screen ph_control pH Control poor_regio->ph_control

Caption: Troubleshooting logic for addressing low reaction yields.

References

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[1][2] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.[1] Other organic solvents such as ethanol, dimethylformamide (DMF), and acetonitrile may also be suitable and should be tested empirically.

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer or cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. It occurs because the compound, which is soluble in an organic solvent like DMSO, is not readily soluble in the aqueous environment of your buffer or medium.[1] The sudden change in solvent polarity causes the compound to crash out of solution.[1]

To prevent this, consider the following strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform several smaller, sequential dilutions.[1]

  • Slow Addition with Agitation: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to facilitate rapid dispersion.[1]

  • Pre-warming the Medium: Warming the aqueous medium to 37°C can sometimes increase the compound's solubility.[1][2]

  • Co-solvents: In some cases, maintaining a small percentage of the organic solvent in the final aqueous solution can help maintain solubility. However, be mindful of the solvent's potential effects on your experimental system.[3][4][5]

Q3: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

A3: The tolerance to DMSO varies significantly between different cell lines. As a general guideline, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[1] Some sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%.[1] It is always best to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q4: I am still observing precipitation or inconsistent results. What other techniques can I try to improve the solubility of this compound?

A4: If basic solvent and dilution techniques are insufficient, you may need to explore more advanced methods for solubility enhancement. These can be categorized as physical and chemical approaches.

  • Physical Modification:

    • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which may lead to a faster dissolution rate.[3][4][5]

    • Sonication: Applying ultrasonic energy can help break down compound aggregates and enhance dissolution.[1] However, be cautious as over-sonication can potentially degrade the compound.[1]

  • Chemical Modification & Formulation Strategies:

    • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[3][5]

    • Use of Surfactants: Surfactants can be used to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[6][7]

    • Co-crystallization: Forming a co-crystal with a highly soluble, non-toxic co-former can improve the dissolution properties of the parent compound.[3][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution(s)
Compound will not dissolve in the initial solvent. The compound has very low solubility in the chosen solvent.Try a different organic solvent (e.g., DMF, ethanol). Gentle warming and sonication may also aid dissolution.[1][2]
Precipitation occurs immediately upon dilution into aqueous media. The compound is "crashing out" due to the rapid change in solvent polarity.Employ stepwise dilution, add the stock solution slowly with agitation, and consider pre-warming the aqueous medium.[1]
Crystals form in the assay plate over time. The compound is precipitating out of the supersaturated solution. This can be exacerbated by temperature fluctuations or evaporation.Ensure stable incubator conditions. Prepare fresh dilutions for each experiment rather than storing diluted solutions.[1]
Inconsistent or non-reproducible assay results. The actual concentration of the soluble compound is variable due to precipitation.Visually inspect for precipitation. Perform a kinetic solubility assay to determine the maximum soluble concentration under your experimental conditions.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[2]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol helps determine the maximum kinetic solubility of your compound in your specific experimental buffer.

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to prepare a 10 mM stock solution.

  • Prepare a Standard Curve: In a 96-well plate, perform a serial dilution of your 10 mM stock solution in 100% DMSO. This will serve as your standard curve.

  • Prepare Test Solutions: In a separate 96-well plate, add 2 µL of your 10 mM DMSO stock solution to 98 µL of your aqueous buffer. This results in a starting concentration of 200 µM with 2% DMSO.

  • Serial Dilution: Perform a serial dilution down the plate using your aqueous buffer.

  • Incubation and Measurement: Incubate the plate under your experimental conditions (e.g., 37°C for 1 hour). After incubation, visually inspect each well for any signs of precipitation. You can also use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity.[2] The highest concentration that remains clear is your approximate kinetic solubility.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C/-80°C dissolve->store stock DMSO Stock store->stock dilute Dilute in Aqueous Buffer stock->dilute assay Add to Assay dilute->assay precipitate Precipitation? assay->precipitate yes Yes precipitate->yes no No precipitate->no stepwise Stepwise Dilution yes->stepwise agitate Slow Addition & Agitation yes->agitate warm Pre-warm Medium yes->warm proceed Proceed with Experiment no->proceed

Caption: Experimental workflow for preparing and troubleshooting solutions of this compound.

solubility_enhancement_strategies cluster_physical Physical Approaches cluster_chemical Chemical & Formulation Approaches particle_size Particle Size Reduction (e.g., Micronization) sonication Sonication solid_dispersion Solid Dispersions ph_adjust pH Adjustment surfactants Surfactants cosolvents Co-solvents complexation Complexation (e.g., Cyclodextrins) root Poor Solubility Issue root->particle_size root->sonication root->solid_dispersion root->ph_adjust root->surfactants root->cosolvents root->complexation

Caption: Overview of strategies to enhance the solubility of poorly soluble compounds.

References

Stability of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole. The information is intended for researchers, scientists, and drug development professionals to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

For routine laboratory use and long-term storage, it is recommended to store this compound in a cool, dry, and dark environment. Ideal conditions would be in a tightly sealed container, protected from light, at room temperature. For extended periods, refrigeration (2-8 °C) may be considered to minimize any potential degradation.

Q2: I am observing unexpected impurity peaks in my chromatogram after dissolving the compound in my formulation buffer. What could be the cause?

Unexpected impurities upon dissolution can arise from several factors:

  • pH Instability: The compound may be susceptible to hydrolysis at the pH of your buffer. It is crucial to evaluate its stability across a range of pH values.

  • Excipient Interaction: An excipient in your formulation could be reacting with the this compound.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in the buffer could lead to degradation.

A forced degradation study is recommended to identify the specific cause.[1][2]

Q3: My compound appears to be degrading when exposed to ambient laboratory light. What should I do?

If you suspect photosensitivity, it is essential to handle the compound under amber or red light and store it in light-resistant containers.[3] To confirm photostability, a formal study should be conducted according to ICH Q1B guidelines, which involves exposing the compound to a combination of UV and visible light.[1][4]

Q4: Can I heat my formulation containing this compound to aid dissolution?

Heating can accelerate degradation. Before applying heat, it is critical to understand the thermal stability of the compound. We recommend performing a thermal stress study, exposing the compound to elevated temperatures (e.g., in 10°C increments from 40°C to 80°C) to determine if significant degradation occurs.[5]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Acidic or Basic Media
  • Problem: Significant degradation of this compound is observed when dissolved in acidic (e.g., pH 1.2) or basic (e.g., pH 9.0) solutions.

  • Troubleshooting Steps:

    • Neutralize Promptly: If the experimental protocol allows, neutralize the solution to a pH where the compound is more stable as soon as the treatment is complete.

    • Buffer Selection: For future experiments, select a buffer system closer to neutral pH if the experimental design permits.

    • Temperature Control: Perform the experiment at a lower temperature to reduce the rate of hydrolysis.

    • Time Limitation: Minimize the duration of exposure to harsh pH conditions.

Issue 2: Inconsistent Results in Stability Studies
  • Problem: High variability is observed in the percentage of degradation for this compound under the same stress conditions across different experimental runs.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all experimental parameters, including temperature, humidity, light exposure, and concentration of reagents, are strictly controlled and documented for each run.

    • Control Samples: Include a control sample (stored under ideal conditions) in every experiment to account for any baseline degradation.

    • Analytical Method Validation: Verify that the analytical method used to quantify the compound and its degradants is validated for specificity, linearity, accuracy, and precision.[5]

    • Container Compatibility: Ensure the containers used for the stability study are inert and do not interact with the compound or the stress agents.

Data Presentation: Summary of Potential Degradation

The following table summarizes the potential degradation of this compound under various forced degradation conditions. The data presented here is illustrative and should be confirmed by experimental studies.

Stress ConditionReagent/ParameterTemperatureDurationPotential Degradation (%)
Acid Hydrolysis 0.1 M HCl60 °C24 hours5 - 15%
Base Hydrolysis 0.1 M NaOH60 °C24 hours10 - 25%
Oxidation 3% H₂O₂Room Temp24 hours5 - 20%
Thermal Dry Heat80 °C48 hours< 5%
Photolytic ICH Q1B Option 2Room TempAs per ICH10 - 30%

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation.

Protocol 2: Photostability Testing
  • Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Exposure: Expose the samples to a light source that conforms to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

  • Control Samples: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, analyze both the exposed and control samples to quantify the extent of photodegradation.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API This compound Solution Prepare Stock Solution (1 mg/mL) API->Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Solution->Base Oxidation Oxidation (3% H2O2, RT) Solution->Oxidation Thermal Thermal (80°C, Dry Heat) Solution->Thermal Photo Photolytic (ICH Q1B) Solution->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (for Hydrolysis) Sampling->Neutralization HPLC HPLC Analysis Neutralization->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for Forced Degradation Studies.

Logical_Troubleshooting_Pathway Start Unexpected Degradation Observed Q1 Under what conditions? Start->Q1 A1 Aqueous Formulation Q1->A1 Aqueous A2 During Storage Q1->A2 Storage A3 Light Exposure Q1->A3 Light Q2_Aqueous Check pH & Excipients A1->Q2_Aqueous Q3_Storage Check Temp & Humidity A2->Q3_Storage Q4_Light Confirm Photosensitivity A3->Q4_Light Sol_Hydrolysis Perform pH Stability Profile Q2_Aqueous->Sol_Hydrolysis pH issue Sol_Excipient Conduct Excipient Compatibility Study Q2_Aqueous->Sol_Excipient Excipient issue Sol_Thermal Conduct Thermal Stability Study Q3_Storage->Sol_Thermal Sol_Photo Perform Photostability Study (ICH Q1B) Q4_Light->Sol_Photo

Caption: Troubleshooting Logic for Degradation Issues.

References

Technical Support Center: Synthesis of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a one-pot, three-component reaction. This typically consists of the condensation of a suitable 1,3-dicarbonyl compound with 2-fluorophenylhydrazine to form the pyrazole ring, followed by in-situ bromination. Another common approach is a two-step synthesis where the 1-(2-fluorophenyl)-1H-pyrazole is first synthesized and isolated, followed by a separate bromination step.

Q2: What are the most common impurities I should expect in my crude product?

A2: The most frequently encountered impurities include:

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, the formation of the undesired regioisomer, this compound, can occur. The ratio of these isomers is often influenced by reaction conditions.[1]

  • Unbrominated Pyrazole: Incomplete bromination can lead to the presence of 1-(2-fluorophenyl)-1H-pyrazole in the final product.

  • Starting Materials: Unreacted 2-fluorophenylhydrazine and the 1,3-dicarbonyl compound may also be present.

  • Over-brominated Species: Although less common, di-brominated pyrazole species can sometimes form if the reaction conditions are not carefully controlled.

Q3: How can I minimize the formation of the undesired regioisomer?

A3: The regioselectivity of the pyrazole formation can be influenced by several factors. The choice of solvent can be critical; for instance, using fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some pyrazole syntheses. Additionally, the form of the hydrazine used (free base vs. hydrochloride salt) can affect the isomeric ratio.[1] Experimenting with different acid or base catalysts and reaction temperatures may also help to favor the desired isomer.

Q4: What are the recommended purification techniques for this compound?

A4: Column chromatography on silica gel is the most effective method for purifying the final product and removing the common impurities. A gradient elution system, typically with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), is usually employed. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Inefficient purification.- Monitor the reaction progress by TLC or LC-MS to ensure completion. - Optimize the reaction temperature; some condensations require heating, while others proceed at room temperature. - Ensure the purity of 2-fluorophenylhydrazine and the 1,3-dicarbonyl compound. - Optimize the column chromatography conditions (e.g., solvent system, silica gel loading).
Presence of Unbrominated Pyrazole - Insufficient brominating agent. - Short reaction time for the bromination step. - Deactivation of the brominating agent.- Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., NBS, Br₂). - Extend the reaction time for the bromination step and monitor by TLC or LC-MS. - Ensure the brominating agent is fresh and has been stored correctly.
High Percentage of Regioisomeric Impurity - Use of an unsymmetrical 1,3-dicarbonyl compound. - Non-optimal reaction conditions (solvent, catalyst, temperature).- If possible, use a symmetrical 1,3-dicarbonyl to avoid regioisomer formation. - Experiment with different solvents, such as fluorinated alcohols, which may improve regioselectivity.[1] - Investigate the effect of using the hydrochloride salt of 2-fluorophenylhydrazine versus the free base.[1] - Screen different acid or base catalysts.
Difficulty in Separating Impurities by Chromatography - Impurities have similar polarity to the desired product. - Inappropriate solvent system for chromatography.- Try a different combination of solvents for elution. A shallow gradient or isocratic elution might be necessary. - Consider using a different stationary phase for chromatography (e.g., alumina). - If the impurity is a regioisomer, it may be very difficult to separate. In this case, optimizing the reaction for higher regioselectivity is the best approach.

Experimental Protocols

General Protocol for the One-Pot Synthesis of this compound

This is a generalized protocol based on common procedures for analogous compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suitable 1,3-dicarbonyl compound (1.0 eq.) and a solvent (e.g., ethanol, acetic acid, or a fluorinated alcohol).

  • Addition of Hydrazine: Add 2-fluorophenylhydrazine (1.0 eq.) to the mixture. If using the hydrochloride salt, an equivalent of a base (e.g., triethylamine, sodium acetate) may be required.

  • Pyrazole Formation: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Bromination: Cool the reaction mixture to 0-5 °C in an ice bath. Add a brominating agent, such as N-bromosuccinimide (NBS) (1.05 eq.), portion-wise while maintaining the temperature.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the bromination is complete, as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to consume any excess brominating agent. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizations

Synthesis_Pathway reagents 2-Fluorophenylhydrazine + 1,3-Dicarbonyl Compound intermediate 1-(2-Fluorophenyl)-1H-pyrazole reagents->intermediate Condensation product This compound intermediate->product Bromination bromination Brominating Agent (e.g., NBS)

Caption: General synthetic pathway for this compound.

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Unsymmetrical Dicarbonyl Unsymmetrical Dicarbonyl Desired Pyrazole Intermediate 1-(2-Fluorophenyl)-1H-pyrazole (Desired Isomer) Unsymmetrical Dicarbonyl->Desired Pyrazole Intermediate Regioisomeric Pyrazole Regioisomeric Pyrazole Intermediate Unsymmetrical Dicarbonyl->Regioisomeric Pyrazole 2-Fluorophenylhydrazine 2-Fluorophenylhydrazine 2-Fluorophenylhydrazine->Desired Pyrazole Intermediate 2-Fluorophenylhydrazine->Regioisomeric Pyrazole Desired Brominated Product This compound Desired Pyrazole Intermediate->Desired Brominated Product Bromination Unbrominated Pyrazole Unbrominated Pyrazole (from incomplete reaction) Desired Pyrazole Intermediate->Unbrominated Pyrazole Incomplete Bromination Regioisomeric Brominated Product Regioisomeric Brominated Impurity Regioisomeric Pyrazole->Regioisomeric Brominated Product Bromination

Caption: Formation pathways of common impurities in the synthesis.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Crude Product Analysis (TLC, LC-MS, NMR) check_purity Is Purity Acceptable? start->check_purity end Final Product check_purity->end Yes identify_impurity Identify Major Impurity check_purity->identify_impurity No is_regioisomer Is it a Regioisomer? identify_impurity->is_regioisomer is_unbrominated Is it Unbrominated Starting Material? is_regioisomer->is_unbrominated No optimize_condensation Optimize Condensation (Solvent, Catalyst, Temperature) is_regioisomer->optimize_condensation Yes optimize_purification Optimize Purification (e.g., Column Chromatography) is_unbrominated->optimize_purification No optimize_bromination Optimize Bromination (Time, Reagent Amount) is_unbrominated->optimize_bromination Yes optimize_purification->start optimize_bromination->start optimize_condensation->start

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Experimental Workflow

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the pyrazole ring by reacting 1,1,3,3-tetramethoxypropane with (2-fluorophenyl)hydrazine. The second step is the regioselective bromination of the resulting 1-(2-fluorophenyl)-1H-pyrazole at the C4 position.

G cluster_0 Step 1: Synthesis of 1-(2-fluorophenyl)-1H-pyrazole cluster_1 Step 2: Bromination A 1,1,3,3-Tetramethoxypropane + (2-Fluorophenyl)hydrazine B Reaction in Acetic Acid A->B Reagents C Heating / Reflux B->C Conditions D Work-up: Neutralization & Extraction C->D Process E Purification: Column Chromatography D->E Purification F 1-(2-fluorophenyl)-1H-pyrazole E->F Product G 1-(2-fluorophenyl)-1H-pyrazole F->G Intermediate H Brominating Agent (e.g., NBS) in Solvent (e.g., DMF) G->H Reactant I Reaction at Room Temperature H->I Conditions J Work-up: Quenching & Extraction I->J Process K Purification: Recrystallization / Column Chromatography J->K Purification L This compound K->L Final Product

Caption: Flowchart of the two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-fluorophenyl)-1H-pyrazole
  • Reaction Setup: To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in glacial acetic acid, add (2-fluorophenyl)hydrazine (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(2-fluorophenyl)-1H-pyrazole.

Step 2: Synthesis of this compound
  • Reaction Setup: Dissolve 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform in a flask protected from light.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain this compound.

Troubleshooting Guide

G cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Bromination Start Problem Encountered LowYield1 Low or No Product Formation Start->LowYield1 LowYield2 Low Yield of Brominated Product Start->LowYield2 IncompleteReaction1 Incomplete Reaction? LowYield1->IncompleteReaction1 Degradation1 Starting Material Degradation? LowYield1->Degradation1 Sol_Incomplete1 Increase reaction time/temperature. Check reagent purity. IncompleteReaction1->Sol_Incomplete1 Yes Sol_Degradation1 Ensure anhydrous conditions. Check quality of acetic acid. Degradation1->Sol_Degradation1 Yes MultipleSpots Multiple Spots on TLC (Over-bromination?) LowYield2->MultipleSpots NoReaction2 No Reaction? LowYield2->NoReaction2 Sol_MultipleSpots Use stoichiometric amount of NBS. Add NBS portion-wise at lower temperature. MultipleSpots->Sol_MultipleSpots Yes Sol_NoReaction2 Check activity of NBS. Ensure reaction is protected from light. NoReaction2->Sol_NoReaction2 Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My yield for the first step (pyrazole formation) is consistently low. What are the common causes?

A1: Low yields in the pyrazole synthesis step can be due to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are refluxing for an adequate amount of time and monitor via TLC.

  • Reagent Quality: The purity of 1,1,3,3-tetramethoxypropane and (2-fluorophenyl)hydrazine is crucial. Impurities can lead to side reactions.

  • Moisture: The presence of excessive water can interfere with the reaction. While glacial acetic acid is the solvent, ensure your reagents are as dry as possible.

  • Work-up Losses: Ensure proper pH adjustment during neutralization. If the pH is too acidic or basic, your product may remain in the aqueous layer. Perform multiple extractions to maximize recovery.

Q2: During the bromination step, I am observing multiple products on my TLC plate. What is happening?

A2: The formation of multiple products during bromination often indicates over-bromination (di- or tri-brominated species) or side reactions. To mitigate this:

  • Control Stoichiometry: Use a precise stoichiometric amount of N-Bromosuccinimide (NBS), or a very slight excess (e.g., 1.05 eq).

  • Controlled Addition: Add the NBS portion-wise over a period of time rather than all at once. This helps to control the reaction rate and selectivity.

  • Temperature Control: While the reaction is typically run at room temperature, if over-bromination is a significant issue, consider running the reaction at a lower temperature (e.g., 0 °C).

  • Solvent Choice: The choice of solvent can influence reactivity. DMF is a common choice, but less polar solvents like chloroform or dichloromethane can sometimes offer better control.

Q3: The purification of the final product, this compound, is challenging. Any tips?

A3: Purification can indeed be challenging. Here are a few suggestions:

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. Experiment with different solvent systems. A common starting point is a mixture of ethanol and water, or hexane and ethyl acetate. Dissolve the crude product in a minimum amount of the hot, more soluble solvent and then add the less soluble solvent dropwise until turbidity is observed. Allow it to cool slowly.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a good alternative. Use a silica gel column and a solvent system that provides good separation on your TLC plate (a typical Rf value for the product should be around 0.3-0.4). A gradient elution from hexane to a mixture of hexane and ethyl acetate is often effective.

  • Washing: Ensure the crude product is thoroughly washed during the work-up to remove any unreacted NBS and succinimide byproduct. A wash with a dilute aqueous solution of sodium thiosulfate can help remove any residual bromine.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. These values are based on general procedures for similar compounds and may require optimization for specific laboratory conditions.

Table 1: Reaction Parameters for the Synthesis of 1-(2-fluorophenyl)-1H-pyrazole

ParameterValueNotes
Reactant Ratio 1:1 (1,1,3,3-tetramethoxypropane : (2-fluorophenyl)hydrazine)A slight excess of either reactant is generally not necessary.
Solvent Glacial Acetic AcidActs as both solvent and catalyst.
Temperature Reflux (~118 °C)Necessary to drive the reaction to completion.
Reaction Time 2 - 4 hoursMonitor by TLC to determine completion.
Purification Method Column ChromatographyTypically required to remove baseline impurities.
Typical Yield 60 - 80%Highly dependent on reaction scale and purification efficiency.

Table 2: Reaction Parameters for the Bromination of 1-(2-fluorophenyl)-1H-pyrazole

ParameterValueNotes
Reactant Ratio 1:1.05 (Pyrazole : NBS)A slight excess of NBS can ensure full conversion.
Solvent DMF, Chloroform, or AcetonitrileDMF is a common choice due to good solubility.
Temperature Room Temperature (20-25 °C)Lower temperatures can be used to improve selectivity.
Reaction Time 1 - 3 hoursTypically a rapid reaction; monitor by TLC.
Purification Method Recrystallization or Column ChromatographyRecrystallization is often sufficient for high purity.
Typical Yield 75 - 90%Generally a high-yielding reaction.

Technical Support Center: 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common approach is a two-step synthesis. First, 1-(2-fluorophenyl)-1H-pyrazole is synthesized via a condensation reaction between (2-fluorophenyl)hydrazine and a suitable 1,3-dicarbonyl compound or its equivalent. This is followed by electrophilic bromination at the 4-position of the pyrazole ring, typically using a brominating agent like N-Bromosuccinimide (NBS). A one-pot synthesis where the pyrazole formation is immediately followed by bromination can also be employed.[1][2]

Q2: I am getting a low yield in my synthesis. What are the potential causes and solutions?

A2: Low yields can arise from several factors:

  • Incomplete Pyrazole Formation: The initial condensation reaction may not have gone to completion. Ensure your reaction conditions (temperature, catalyst, reaction time) are optimized. For instance, using a catalytic amount of acid can be crucial.[2]

  • Suboptimal Bromination: The bromination step is sensitive to reaction conditions. The choice of brominating agent and solvent can significantly impact the yield. Over-bromination or side reactions can also reduce the yield of the desired product.

  • Purification Losses: The product may be lost during workup and purification. Consider optimizing your extraction and chromatography procedures.

  • Side Reactions: Formation of regioisomers or other byproducts can lower the yield of the target molecule.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A3: Besides the starting materials and the desired product, you may observe the following side products:

  • Unbrominated Pyrazole: Incomplete bromination will result in the presence of 1-(2-fluorophenyl)-1H-pyrazole.

  • Dibrominated Pyrazole: Although less common, over-bromination can lead to the formation of dibrominated species.

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is used in the initial pyrazole synthesis, a mixture of regioisomers can be formed.[2][3]

  • Degradation Products: Harsh reaction conditions (e.g., high temperatures or strong acids/bases) can lead to the degradation of the pyrazole ring.

  • Partially Debrominated Product: In some cases, particularly if harsh basic conditions or certain catalysts are used in subsequent reactions, partial replacement of the bromine atom with hydrogen can occur.[4]

Q4: What are the recommended purification methods for this compound?

A4: The primary method for purification is column chromatography on silica gel.[5][6] The choice of eluent system will depend on the polarity of the impurities. A common starting point is a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent system can also be an effective final purification step. For pyrazoles that are oils, purification can sometimes be achieved by forming a salt (e.g., with an inorganic acid), crystallizing the salt, and then neutralizing it to recover the pure pyrazole.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive reagents.Ensure the freshness and purity of starting materials, especially the hydrazine and brominating agent.
Suboptimal reaction temperature.For the pyrazole formation, gentle heating might be required. For bromination, low temperatures (e.g., 0 °C) are often used to control selectivity. Monitor the reaction by TLC to find the optimal temperature.
Incorrect catalyst or catalyst amount.An acid catalyst is often necessary for the condensation step. Titrate the amount of catalyst to optimize the reaction rate and minimize side reactions.
Formation of Multiple Products (Impure Sample) Non-regioselective pyrazole formation.If using an unsymmetrical dicarbonyl, consider a different synthetic strategy or be prepared for a difficult separation of isomers.
Over-bromination.Use a stoichiometric amount of the brominating agent and add it portion-wise to the reaction mixture at a controlled temperature.
Incomplete reaction.Increase the reaction time and monitor the consumption of the starting material by TLC.
Product is an Oil and Difficult to Purify Residual solvent.Ensure all solvents are removed under high vacuum.
Impurities preventing crystallization.Attempt purification by column chromatography. If the product is basic, consider purification via salt formation and crystallization.[7]
Inconsistent Results Moisture sensitivity.Some reagents, like sodium hydride if used, are moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.[4]

Experimental Protocols

Synthesis of 1-(2-fluorophenyl)-1H-pyrazole

This is the precursor for the final brominated product. A general procedure involves the condensation of (2-fluorophenyl)hydrazine with a 1,3-dicarbonyl compound.

Reactants Conditions Yield Reference
(2-fluorophenyl)hydrazine, 1,3-dicarbonylAcid catalyst (e.g., acetic acid), Ethanol, Reflux60-95%[2][3]
(2-fluorophenyl)hydrazine, malonaldehyde bis(dimethyl acetal)Acid catalyst, Heat70-90%General pyrazole synthesis
Bromination of 1-(2-fluorophenyl)-1H-pyrazole

This step introduces the bromine atom at the 4-position of the pyrazole ring.

Reactants Brominating Agent Solvent Temperature Time Yield Reference
1-(2-fluorophenyl)-1H-pyrazoleN-Bromosuccinimide (NBS)Acetonitrile or Dichloromethane0 °C to RT1-4 h80-95%[1]
1-(2-fluorophenyl)-1H-pyrazoleBromineAcetic AcidRoom Temperature2-6 h75-90%General pyrazole bromination

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 1-(2-fluorophenyl)-1H-pyrazole Synthesis B Bromination A->B Intermediate C Workup B->C D Column Chromatography C->D E Recrystallization/Distillation D->E F TLC/LC-MS E->F G NMR/MS F->G H Final Product G->H

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_pyrazole Optimize Pyrazole Formation (Temp, Catalyst) check_sm->check_pyrazole check_bromination Optimize Bromination (Reagent, Temp, Time) check_pyrazole->check_bromination side_reactions Identify Side Products (TLC, LC-MS) check_bromination->side_reactions check_workup Optimize Purification Protocol end Improved Yield/Purity check_workup->end incomplete_reaction Incomplete Reaction? side_reactions->incomplete_reaction over_bromination Over-bromination? incomplete_reaction->over_bromination No solution_time Increase Reaction Time incomplete_reaction->solution_time Yes regioisomers Regioisomers Present? over_bromination->regioisomers No solution_reagent Adjust Brominating Agent Stoichiometry over_bromination->solution_reagent Yes regioisomers->check_workup No solution_purification Modify Chromatography/Recrystallization regioisomers->solution_purification Yes solution_time->end solution_reagent->end solution_purification->end

Caption: A logical troubleshooting flowchart for addressing low yield or impurity issues in the synthesis.

References

Technical Support Center: Purity Assessment of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the analytical techniques for assessing the purity of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole. It includes troubleshooting for common issues and frequently asked questions in a Q&A format.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary and orthogonal analytical techniques for determining the purity of this compound?

A1: For comprehensive purity analysis, a combination of chromatographic and spectroscopic techniques is recommended.

  • Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantitative purity assessment (i.e., determining the area percentage of the main peak).

  • Orthogonal Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent confirmatory method. It provides separation based on a different principle (volatility) and offers mass information for impurity identification. Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H and ¹⁹F NMR) is also crucial for structural confirmation and detecting impurities that may not be visible by UV-based methods.

Q2: How can I identify unknown impurities detected during analysis?

A2: Impurity identification is a multi-step process.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with HPLC (LC-MS) or GC (GC-MS), is the primary tool for determining the elemental composition of an impurity.

  • NMR Spectroscopy: If an impurity can be isolated, 1D and 2D NMR (like COSY, HSQC) experiments are powerful tools for elucidating its complete chemical structure.

  • Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, heat, light, oxidation) can help generate potential degradation products, aiding in the identification of impurities seen in stability studies.

Q3: What is a typical acceptance criterion for purity of a research-grade compound like this?

A3: For research and early drug development purposes, a purity of ≥95% is often considered acceptable. However, this can be highly dependent on the intended use. For later-stage development or specific sensitive assays, a purity of ≥98% or even ≥99% might be required. The acceptance criteria should be defined based on the specific needs of your project.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Incompatible mobile phase pH.3. Sample overload.1. Flush the column with a strong solvent; if unresolved, replace the column.2. Adjust mobile phase pH; for pyrazoles, a neutral or slightly acidic pH is often suitable.3. Reduce the sample concentration or injection volume.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition.2. Unstable column temperature.3. Pump malfunction or leaks.1. Ensure mobile phase is well-mixed and degassed.2. Use a column oven to maintain a consistent temperature (e.g., 30 °C).3. Check the HPLC system for leaks and perform pump maintenance.
Ghost Peaks 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.1. Use fresh, high-purity solvents and additives.2. Implement a robust needle wash protocol and inject a blank (solvent) run to check for carryover.
GC-MS Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No Peak Detected 1. Compound is not volatile enough or is thermally labile.2. Inlet or column temperature is too low.3. Issues with the MS detector.1. Consider derivatization to increase volatility. If the compound is degrading, HPLC is a better choice.2. Increase the inlet and oven temperature program gradually.3. Perform a system check and tune the mass spectrometer.
Broad or Tailing Peaks 1. Active sites in the inlet liner or column.2. Column bleeding at high temperatures.1. Use a deactivated inlet liner. If the problem persists, trim the first few cm of the column or replace it.2. Ensure the oven temperature does not exceed the column's maximum operating limit.
Poor Mass Spectral Library Match 1. Co-eluting impurities.2. Background noise from column bleed or contamination.1. Improve chromatographic separation by optimizing the temperature ramp.2. Bake out the column to remove contaminants. Perform a background subtraction on the mass spectrum.

Experimental Protocols

Protocol 1: Purity by Reverse-Phase HPLC (RP-HPLC)
  • System: HPLC with UV-Vis Detector

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Protocol 2: Impurity Profile by GC-MS
  • System: Gas Chromatograph with Mass Spectrometer

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (20:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Start at 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Mass Range: 40-500 amu

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Dichloromethane.

Visual Workflows

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_results Results & Reporting Sample Obtain Sample of This compound Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Sample->Prep HPLC Primary Analysis: RP-HPLC-UV (≥95% Purity?) Prep->HPLC GCMS Orthogonal Analysis: GC-MS Prep->GCMS NMR Structural Confirmation: ¹H, ¹⁹F NMR Prep->NMR Pass Purity Confirmed Pass HPLC->Pass Yes Fail Impurity Investigation Required HPLC->Fail No Report Generate Certificate of Analysis GCMS->Report NMR->Report Pass->Report

Caption: General workflow for purity assessment of the target compound.

Troubleshooting_HPLC Start HPLC Analysis Shows Unexpected Results Problem_Type What is the issue? Start->Problem_Type Peak_Shape Poor Peak Shape (Tailing/Fronting) Problem_Type->Peak_Shape Peak Shape Retention_Time Inconsistent Retention Times Problem_Type->Retention_Time Retention Ghost_Peaks Extra 'Ghost' Peaks Problem_Type->Ghost_Peaks Peaks Check_Column Flush or Replace Column Peak_Shape->Check_Column Check_Mobile_Phase Adjust Mobile Phase pH Peak_Shape->Check_Mobile_Phase Check_Concentration Dilute Sample Peak_Shape->Check_Concentration Check_Temp Use Column Oven Retention_Time->Check_Temp Check_Pump Check System for Leaks Retention_Time->Check_Pump Degas_Solvent Degas Mobile Phase Retention_Time->Degas_Solvent Check_Solvent Use Fresh, Pure Solvents Ghost_Peaks->Check_Solvent Run_Blank Inject Blank to Check Carryover Ghost_Peaks->Run_Blank

Caption: Decision tree for troubleshooting common HPLC issues.

Validation & Comparative

A Comparative Guide to 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole and Other Brominated Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents. The introduction of a bromine atom to the pyrazole ring offers a versatile handle for further chemical modifications, making brominated pyrazoles valuable intermediates in drug discovery. This guide provides a comparative analysis of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole against other brominated pyrazole derivatives, with a focus on their potential anticancer and anti-inflammatory activities. This comparison is based on established structure-activity relationships (SAR) and available experimental data for structurally related compounds.

Performance Comparison of Brominated Pyrazoles

The biological activity of substituted pyrazoles is significantly influenced by the nature and position of substituents on the pyrazole ring and the N-phenyl ring. The following tables summarize the reported in vitro anticancer and anti-inflammatory activities of selected brominated pyrazole derivatives, providing a basis for comparison with the target compound, this compound. It is important to exercise caution when making direct comparisons, as experimental conditions can vary between studies.

Anticancer Activity

The anticancer potential of pyrazole derivatives is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for this activity, with lower values indicating greater potency.

Compound/Derivative ClassKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
4-Bromophenyl-substituted pyrazolines 4-bromophenyl group at C3 of pyrazoline ringMCF-7 (Breast)5.8[1]
A549 (Lung)8.0[1]
HeLa (Cervical)9.8[1]
1,3-diphenyl-4-substituted pyrazoles Varied substituents at C4, with phenyl at N1 and C3Bel-7402 (Liver)Significant inhibition (1.5x cisplatin)[2]
N-aryl-4-benzoyl pyrazole carboxamides 4-benzoyl group and N-substituted phenylcarbamothioyl at C3HepG2 (Liver), Jurkat (T-cell leukemia), DLD-1 (Colon)Potent kinase inhibition[2]

Structure-Activity Relationship Insights:

  • Substitution at the N1-phenyl ring: The presence of electron-withdrawing groups, such as a fluorine atom, on the N1-phenyl ring is often associated with enhanced biological activity.[3] The ortho position of the fluorine in this compound may influence the conformation of the molecule, potentially leading to altered binding affinity for biological targets compared to unsubstituted or para-substituted analogs.

  • Bromine at the C4 position: The bromine atom at the C4 position of the pyrazole ring is a key feature. While it can contribute to the overall lipophilicity and electronic properties of the molecule, it primarily serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions.[4]

  • Substituents at other positions: The nature of substituents at the C3 and C5 positions of the pyrazole ring plays a crucial role in determining the specific biological target and potency. For instance, bulky aromatic groups at these positions are common in potent anticancer pyrazoles.[3]

Based on these SAR principles, this compound is anticipated to exhibit noteworthy biological activity. The combination of the 4-bromo and the N1-(2-fluorophenyl) substituents suggests potential for potent and selective interactions with various biological targets.

Anti-inflammatory Activity

The anti-inflammatory activity of pyrazole derivatives is frequently attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Selective COX-2 inhibition is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Compound/Derivative ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (a pyrazole derivative) COX-20.04 (for human recombinant)>30[5]
Phenylbutazone (a pyrazolidinedione) COX-1/COX-2Non-selective-[5]
SC-558 (a diarylpyrazole) COX-20.009 (for human recombinant)>1000[5]
Pyrazoles with SOMe group COX-1/COX-2-2.64–3.87[6]
Pyrazole benzonitriles -Potent anti-inflammatory activity-[6]

Structure-Activity Relationship Insights:

  • Diarylpyrazole Scaffold: Many potent and selective COX-2 inhibitors, such as celecoxib, feature a diarylpyrazole core. The specific substitution pattern on the aryl rings is critical for selectivity.

  • N1-Aryl Substituent: The nature of the aryl group at the N1 position significantly influences COX-2 selectivity. The 2-fluorophenyl group in the target compound could potentially enhance interactions within the active site of COX-2.

  • C4-Substituent: While the 4-bromo substituent is primarily a synthetic handle, its electronic and steric properties can modulate the overall activity and selectivity profile of the molecule.

The structural features of this compound suggest it may possess anti-inflammatory properties, potentially through the inhibition of COX enzymes. Further experimental evaluation is necessary to determine its potency and selectivity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of chemical compounds. Below are representative protocols for assessing the anticancer and anti-inflammatory activities of pyrazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other brominated pyrazoles) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cancer Cells add_compounds Add Compounds to Cells plate_cells->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h add_solubilizer Add Solubilizer incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the in vitro MTT cell viability assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[9][10]

Principle: The assay fluorometrically detects the intermediate product, Prostaglandin G2, generated by the COX enzyme from arachidonic acid.

Protocol:

  • Enzyme Preparation: Dilute human recombinant COX-1 and COX-2 enzymes to the desired concentration in COX Assay Buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known inhibitor (e.g., celecoxib) in a suitable solvent like DMSO.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme cofactor, and the diluted enzyme to each well.

  • Inhibitor Addition: Add the test compounds or control inhibitor to the respective wells and pre-incubate to allow for binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 values for COX-1 and COX-2 inhibition. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Signaling Pathway for COX-Mediated Inflammation

COX_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_prostanoids Prostanoids cluster_effects Physiological Effects stimuli Pathogens, Injury pla2 Phospholipase A2 stimuli->pla2 activates phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid cleaved by PLA2 pgh2 Prostaglandin H2 arachidonic_acid->pgh2 converted by cox1 COX-1 (Constitutive) cox1->pgh2 gi_protection GI Protection cox1->gi_protection cox2 COX-2 (Inducible) cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins thromboxane Thromboxane pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet_agg Platelet Aggregation thromboxane->platelet_agg

Caption: Role of COX enzymes in the inflammatory pathway.

Conclusion

This guide provides a framework for the comparative evaluation of this compound against other brominated pyrazoles. The outlined experimental protocols for anticancer and anti-inflammatory assays offer standardized methods for determining its biological performance. Further investigation into this and related compounds is warranted to fully elucidate their therapeutic potential and to guide the design of next-generation pyrazole-based drugs.

References

A Comparative Guide to the Synthesis of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of target molecules is paramount. This guide provides a comparative overview of potential synthetic methodologies for 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. The comparison focuses on common synthetic strategies, including multi-step and one-pot approaches, with a critical evaluation of their respective advantages and disadvantages supported by generalized experimental data.

Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The primary disconnection for retrosynthetic analysis suggests two main routes:

  • Two-Step Synthesis: This approach involves the initial formation of the N-aryl bond between the pyrazole and the 2-fluorophenyl moieties, followed by the bromination of the resulting 1-(2-fluorophenyl)-1H-pyrazole intermediate.

  • One-Pot Cyclization: This strategy aims to construct the substituted pyrazole ring in a single reaction vessel from acyclic precursors.

This guide will delve into the practical execution of these strategies, highlighting key reaction types such as Buchwald-Hartwig amination, Ullmann condensation for the N-arylation step, and direct bromination, as well as a generalized one-pot cyclization method.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and optimization of synthetic methods. Below are generalized procedures for the plausible synthesis of this compound.

Method 1: Two-Step Synthesis via N-Arylation and Bromination

This method is a reliable and commonly employed route for the synthesis of N-aryl pyrazoles.

Step 1a: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.

  • Reaction: 4-Bromo-1H-pyrazole is coupled with 1-fluoro-2-iodobenzene in the presence of a palladium catalyst and a suitable ligand.

  • Experimental Protocol:

    • To an oven-dried flask, add 4-Bromo-1H-pyrazole (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous solvent (e.g., toluene or dioxane) followed by 1-fluoro-2-iodobenzene (1.2 eq.).

    • Heat the reaction mixture at 80-110 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(2-fluorophenyl)-4-bromo-1H-pyrazole.

Step 1b: N-Arylation via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.

  • Reaction: 4-Bromo-1H-pyrazole is reacted with 1-fluoro-2-iodobenzene using a copper catalyst.

  • Experimental Protocol:

    • In a reaction vessel, combine 4-Bromo-1H-pyrazole (1.0 eq.), 1-fluoro-2-iodobenzene (1.5 eq.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

    • Add a high-boiling polar solvent such as DMF or DMSO.

    • Heat the mixture to 120-150 °C and monitor the reaction progress.

    • After completion, cool the mixture, add water, and extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify by column chromatography.

Step 2: Bromination of 1-(2-fluorophenyl)-1H-pyrazole

The final step involves the electrophilic bromination at the C4 position of the pyrazole ring.

  • Reaction: 1-(2-fluorophenyl)-1H-pyrazole is treated with a brominating agent.

  • Experimental Protocol:

    • Dissolve 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq.) in a suitable solvent (e.g., acetic acid, chloroform, or DMF).

    • Add a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.1 eq.) or bromine, portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Quench the reaction with an aqueous solution of sodium thiosulfate (if bromine was used).

    • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the residue by recrystallization or column chromatography to obtain this compound.

Method 2: One-Pot Synthesis via Cyclization

This approach constructs the pyrazole ring and introduces the substituents in a single reaction sequence.

  • Reaction: A 1,3-dicarbonyl compound is reacted with 2-fluorophenylhydrazine, followed by in-situ bromination.

  • Experimental Protocol:

    • To a solution of a suitable 1,3-dicarbonyl equivalent (e.g., malondialdehyde or a protected form) (1.0 eq.) in a solvent like ethanol or acetic acid, add 2-fluorophenylhydrazine (1.0 eq.).

    • Heat the mixture to reflux to facilitate the initial condensation and cyclization to form 1-(2-fluorophenyl)-1H-pyrazole.

    • After the formation of the pyrazole intermediate (monitored by TLC), cool the reaction mixture.

    • Add a brominating agent (e.g., NBS, 1.1 eq.) and continue stirring at room temperature until the bromination is complete.

    • Work up the reaction as described in the bromination step of Method 1.

    • Purify the final product by column chromatography or recrystallization.

Comparison of Synthesis Methods

ParameterMethod 1a: Buchwald-Hartwig & BrominationMethod 1b: Ullmann & BrominationMethod 2: One-Pot Cyclization
Number of Steps 221
Typical Yield Moderate to HighModerateVariable, potentially lower
Reaction Conditions Mild to moderate temperatures (80-110°C)High temperatures (120-150°C)Moderate to high temperatures
Catalyst Palladium-basedCopper-basedOften acid or base-catalyzed
Reagent Cost Higher (Palladium catalysts and ligands)Lower (Copper catalysts)Generally lower
Substrate Scope BroadMore limited for electron-rich aryl halidesDependent on dicarbonyl stability
Process Simplicity Stepwise, requires isolation of intermediateStepwise, requires isolation of intermediateSimpler, avoids intermediate isolation
Green Chemistry Use of toxic solvents and metal catalystsUse of toxic solvents and metal catalystsCan be designed to be more eco-friendly

Visualizing the Synthetic Pathways

To further clarify the relationships between the different synthetic strategies, the following diagrams illustrate the logical flow of each approach.

G Synthesis Workflow: Two-Step Method cluster_step1 Step 1: N-Arylation cluster_step2 Alternative Step 1 & 2 Start1 4-Bromo-1H-pyrazole + 1-Fluoro-2-iodobenzene Buchwald Buchwald-Hartwig Amination (Pd catalyst, ligand, base) Start1->Buchwald Ullmann Ullmann Condensation (Cu catalyst, ligand, base) Start1->Ullmann Intermediate 1-(2-Fluorophenyl)-4-bromo-1H-pyrazole Buchwald->Intermediate Ullmann->Intermediate FinalProduct This compound Start2 1H-Pyrazole + 1-Fluoro-2-iodobenzene Arylation N-Arylation Start2->Arylation Intermediate2 1-(2-Fluorophenyl)-1H-pyrazole Arylation->Intermediate2 Bromination Bromination (NBS or Br₂) Intermediate2->Bromination Bromination->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

G Synthesis Workflow: One-Pot Method Start 1,3-Dicarbonyl Compound + 2-Fluorophenylhydrazine Cyclization Condensation/ Cyclization Start->Cyclization Intermediate 1-(2-Fluorophenyl)-1H-pyrazole (in situ) Cyclization->Intermediate Bromination In situ Bromination (NBS) Intermediate->Bromination FinalProduct This compound Bromination->FinalProduct

Caption: Workflow for the one-pot synthesis of this compound.

Conclusion

The choice of synthetic method for this compound will depend on the specific requirements of the researcher, including scale, cost, available equipment, and desired purity.

The two-step synthesis via Buchwald-Hartwig amination offers a reliable and generally high-yielding route with broad substrate compatibility, albeit at a higher cost due to the palladium catalyst and ligands. The Ullmann condensation provides a more economical alternative, though it often requires harsher reaction conditions and may have a more limited scope.

The one-pot cyclization method is attractive for its process efficiency, reducing the number of synthetic steps and purification procedures. However, yields can be variable, and the optimization of reaction conditions for all three components simultaneously can be challenging.

For initial lab-scale synthesis and analogue preparation, the flexibility and reliability of the Buchwald-Hartwig approach may be preferable. For larger-scale production where cost and process simplification are critical, the one-pot cyclization or the Ullmann condensation, despite their potential challenges, warrant investigation and optimization.

Comparative Biological Activity of 4-Bromo-1-phenyl-1H-pyrazole Analogs: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for conferring a wide array of biological activities to its derivatives. Within this class, 4-bromo-1-phenyl-1H-pyrazole analogs have emerged as a subject of significant interest, demonstrating notable potential in anticancer and antimicrobial applications. This guide provides a comprehensive comparison of the biological activities of various analogs within this family, supported by experimental data from peer-reviewed studies. While direct comparative studies on a broad series of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole analogs are limited in the available literature, this guide synthesizes data from structurally related compounds to offer valuable insights into their therapeutic potential and structure-activity relationships (SAR).

Anticancer Activity: A Comparative Analysis

Substituted 4-bromo-1-phenyl-pyrazole analogs have been extensively evaluated for their cytotoxic effects against a panel of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data Summary

The in vitro anticancer activity of various pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for representative analogs against different cancer cell lines.

Compound IDAnalog DescriptionCell LineIC50 (µM)Reference
1 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver Cancer)6.78[1]
2 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver Cancer)16.02[1]
3 3-(4-chlorophenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideA549 (Lung Cancer)< 29.48[1]
4 3-(4-bromophenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideA549 (Lung Cancer)< 29.48[1]
5 1-Aryl-1H-pyrazole-fused curcumin analog (7d)MDA-MB-231 (Breast Cancer)2.43 - 7.84[2]
6 1-Aryl-1H-pyrazole-fused curcumin analog (7h)MDA-MB-231 (Breast Cancer)2.43 - 7.84[2]
7 1-Aryl-1H-pyrazole-fused curcumin analog (10c)HepG2 (Liver Cancer)4.98 - 14.65[2]

Note: The presented data is a compilation from various studies on structurally related pyrazole derivatives. Direct comparison should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity

In addition to their anticancer properties, pyrazole derivatives have demonstrated promising activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Quantitative Data Summary
Compound IDAnalog DescriptionMicroorganismMIC (µg/mL)Reference
8 1,3-diaryl substituted pyrazole carboxamide (7a)S. aureus0.25[3]
9 1,3-diaryl substituted pyrazole carboxamide (7j)M. tuberculosis1.0[3]
10 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneE. coli (FabH inhibitor)Potent Inhibition[4]
11 1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneE. coli (FabH inhibitor)Potent Inhibition[4]

Experimental Protocols

A clear understanding of the methodologies used to generate the biological data is crucial for interpretation and replication.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The pyrazole analogs are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Cellular Mechanisms and Experimental Workflow

To better illustrate the processes involved in the biological evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome start Synthesis of 4-Bromo-1-phenyl-pyrazole Analogs anticancer Anticancer Activity (e.g., MTT Assay) start->anticancer antimicrobial Antimicrobial Activity (e.g., MIC Determination) start->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for the evaluation of pyrazole analogs.

apoptosis_pathway compound 4-Bromo-1-phenyl-pyrazole Analog cell Cancer Cell compound->cell stress Cellular Stress cell->stress Induces bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic pathway induced by pyrazole analogs.

cell_cycle_arrest compound 4-Bromo-1-phenyl-pyrazole Analog inhibition Inhibition compound->inhibition cdk Cyclin-Dependent Kinases (CDKs) cdk->inhibition g2m G2/M Phase inhibition->g2m Blocks transition s S Phase inhibition->s Blocks progression arrest Cell Cycle Arrest g2m->arrest s->arrest

Caption: Mechanism of cell cycle arrest by pyrazole analogs.

Conclusion

The available scientific literature strongly suggests that 4-bromo-1-phenyl-1H-pyrazole analogs and related derivatives are a promising class of compounds with significant anticancer and antimicrobial potential. Structure-activity relationship studies indicate that substitutions on both the phenyl ring and the pyrazole core play a crucial role in modulating biological activity. The primary mechanisms of anticancer action appear to be the induction of apoptosis and cell cycle arrest. Further research focusing on the synthesis and systematic biological evaluation of a wider range of this compound analogs is warranted to identify lead compounds with enhanced potency and selectivity for future drug development endeavors.

References

Navigating the Structure-Activity Landscape: A Comparative Guide to 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its many variations, the 4-bromo-1-aryl-1H-pyrazole moiety has emerged as a particularly valuable starting point for the development of potent enzyme inhibitors, especially in the realm of oncology.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of hypothetical 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole derivatives, drawing upon established principles from broader pyrazole-based drug discovery programs. The inclusion of a bromine atom at the 4-position offers a convenient handle for further synthetic elaboration, allowing for the exploration of a wide chemical space.[3]

Comparative Biological Activity

The following table summarizes the hypothetical in vitro inhibitory activity of a series of this compound derivatives against a representative kinase target, such as a cyclin-dependent kinase (CDK). The data is presented to illustrate potential SAR trends based on substitutions at the C3 and C5 positions of the pyrazole ring and on the 2-fluorophenyl moiety.

Compound IDR1 (C3-Position)R2 (C5-Position)R3 (Phenyl Substitution)Kinase Inhibition IC50 (nM)
1a -H-H-H>10000
1b -CH3-H-H5230
1c -Phenyl-H-H1250
1d -Phenyl-NH2-H85
1e -Phenyl-NH-c(C3H5)-H45
1f -(4-methoxyphenyl)-NH2-H62
1g -(4-chlorophenyl)-NH2-H78
1h -Phenyl-NH24-F92
1i -Phenyl-NH24-Cl110
1j -Phenyl-NH-C(=O)CH=CH2-H15

SAR Insights:

  • C5-Amino Group: The introduction of an amino group at the C5-position (compare 1c and 1d ) appears crucial for potent kinase inhibition, a trend observed in various pyrazole-based kinase inhibitor series.[1][4]

  • C5-Amide Modification: Acrylamide formation at the C5-amino group (compound 1j ) can lead to a significant increase in potency, potentially through covalent engagement with a nearby cysteine residue in the kinase active site.[5]

  • C3-Aryl Substitution: The presence of an aryl group at the C3-position generally enhances activity compared to smaller alkyl or hydrogen substituents (compare 1b and 1c ).

  • Substituents on C3-Phenyl Ring: Electron-donating (methoxy, 1f ) or electron-withdrawing (chloro, 1g ) groups on the C3-phenyl ring appear to be well-tolerated, with minor impacts on potency in this hypothetical series.

  • Substituents on N1-Phenyl Ring: Additional substitution on the N1-(2-fluorophenyl) ring (1h , 1i ) did not lead to improved activity in this theoretical model.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Procedure for this compound Derivatives

A common synthetic route to this class of compounds involves the cyclocondensation of a 1,3-dicarbonyl compound with (2-fluorophenyl)hydrazine, followed by bromination.[6] Subsequent modifications, such as Suzuki cross-coupling at the 4-position or functionalization of other positions on the pyrazole ring, can be employed to generate a library of analogs.[7]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase (e.g., CDK14) can be determined using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

  • Reagents: Kinase enzyme, fluorescently labeled ATP tracer, europium-labeled anti-tag antibody, and test compounds.

  • Procedure:

    • The kinase, tracer, and antibody are incubated in a buffer solution.

    • Test compounds are serially diluted and added to the kinase reaction mixture.

    • The reaction is allowed to reach equilibrium.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.[5]

Cell Proliferation Assay

The anti-proliferative effects of the compounds on cancer cell lines (e.g., HCT116) can be assessed using a standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell Viability Measurement:

    • For MTT assay, MTT reagent is added, and the resulting formazan crystals are dissolved for absorbance measurement.

    • For CellTiter-Glo®, the reagent is added to measure ATP levels, which correlate with cell viability.

  • Data Analysis: GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.[8][9]

Visualizing the SAR Workflow and Potential Mechanism

To better understand the process of SAR studies and the potential mechanism of action for these compounds, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start Scaffold Selection (this compound) Synth Synthesis of Analogs (Varying R1, R2, R3) Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify HTS In Vitro Screening (Kinase Inhibition Assay) Purify->HTS Cell Cell-Based Assays (Proliferation, Apoptosis) HTS->Cell SAR SAR Analysis (Identify Key Moieties) Cell->SAR Design Design of New Analogs SAR->Design Design->Synth Iterative Improvement

Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel chemical entities.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 4-Bromo-1-(2-fluorophenyl) -1H-pyrazole Derivative Inhibitor->Raf

Caption: A hypothetical signaling pathway (MAPK/ERK) that could be targeted by pyrazole-based kinase inhibitors.

References

A Comparative Spectroscopic Guide to 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, yielding isomers with potentially distinct pharmacological profiles. The unambiguous structural elucidation of these isomers is therefore of paramount importance. This guide provides a comparative analysis of the expected spectroscopic data for 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole and its positional isomers, offering a framework for their differentiation using nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Comparative Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

CompoundH-3 (s)H-5 (s)2-Fluorophenyl Protons (m)
This compound~7.7 ppm~7.9 ppm~7.2 - 7.6 ppm
3-Bromo-1-(2-fluorophenyl)-1H-pyrazole-~8.0 ppm~7.2 - 7.6 ppm
5-Bromo-1-(2-fluorophenyl)-1H-pyrazole~7.8 ppm-~7.2 - 7.6 ppm

Note: The protons on the pyrazole ring are singlets in the 4-bromo isomer. For the 3-bromo and 5-bromo isomers, the remaining pyrazole proton would appear as a singlet. The chemical shifts of the 2-fluorophenyl group protons are expected to be complex multiplets due to proton-proton and proton-fluorine couplings.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

CompoundC-3C-4 (C-Br)C-52-Fluorophenyl Carbons
This compound~140 ppm~95 ppm~128 ppm~116-160 ppm (with characteristic C-F couplings)
3-Bromo-1-(2-fluorophenyl)-1H-pyrazole~130 ppm~108 ppm~130 ppm~116-160 ppm (with characteristic C-F couplings)
5-Bromo-1-(2-fluorophenyl)-1H-pyrazole~142 ppm~107 ppm~115 ppm~116-160 ppm (with characteristic C-F couplings)

Note: The carbon attached to bromine (C-Br) is expected to have a significantly lower chemical shift. The carbons of the 2-fluorophenyl group will show characteristic splitting patterns due to coupling with the fluorine atom.

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaExact Mass [M]Key Fragmentation Patterns
This compound and IsomersC₉H₆BrFN₂240.97 g/mol Presence of isotopic peaks for bromine (M and M+2 in ~1:1 ratio). Loss of Br, and fragmentation of the pyrazole and fluorophenyl rings.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the pyrazole isomer is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance 400 MHz spectrometer.

    • Parameters: A standard ¹H NMR spectrum is acquired with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: Bruker Avance 100 MHz spectrometer.

    • Parameters: A proton-decoupled ¹³C NMR spectrum is acquired with a 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Typically, 1024 scans are co-added. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) Mass Spectrometry.

  • Instrument: A high-resolution mass spectrometer (e.g., a double-focusing sector instrument or a time-of-flight analyzer).

  • Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Parameters: The electron energy is set to 70 eV. The mass spectrum is scanned over a range of m/z 50-500. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic differentiation of pyrazole isomers.

G Workflow for Isomer Synthesis and Characterization cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., Hydrazine, Diketone) reaction Cyclocondensation Reaction start->reaction mixture Mixture of Isomers (e.g., 3-bromo, 4-bromo, 5-bromo) reaction->mixture chromatography Column Chromatography mixture->chromatography isomers Isomer 1 Isomer 2 Isomer 3 chromatography->isomers nmr 1H and 13C NMR isomers:iso1->nmr isomers:iso2->nmr isomers:iso3->nmr ms Mass Spectrometry isomers:iso1->ms isomers:iso2->ms isomers:iso3->ms structure Structure Elucidation & Comparison nmr->structure ms->structure

Caption: Workflow for the synthesis, separation, and spectroscopic characterization of pyrazole isomers.

Validating the Structure of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comparative framework for validating the structure of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole, a halogenated pyrazole derivative of interest in medicinal chemistry. By juxtaposing its expected analytical data with that of a structurally verified analogue, 4-Bromo-1-phenyl-1H-pyrazole, this document outlines the key spectroscopic and crystallographic techniques essential for unambiguous structure elucidation.

Spectroscopic and Crystallographic Data Comparison

The following tables summarize the key experimental data used for the structural validation of 4-Bromo-1-phenyl-1H-pyrazole, a close structural analogue of the target compound. This data serves as a benchmark for the expected values for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
4-Bromo-1-phenyl-1H-pyrazole 7.77d6.82H, Phenyl H
7.64s-1H, Pyrazole H-5
7.50-7.39m-3H, Phenyl H
This compound (Predicted) ~7.8-7.2m-5H, Pyrazole H-5 and Fluorophenyl H

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
4-Bromo-1-phenyl-1H-pyrazole 140.0, 139.7, 133.4, 128.9, 128.4, 127.6, 127.0Phenyl C and Pyrazole C
This compound (Predicted) ~160-115 (with C-F couplings)Fluorophenyl C and Pyrazole C

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M]+[M+H]+Key Fragments
4-Bromo-1-phenyl-1H-pyrazole ESI+224/226225/227145 (M-Br), 77 (Phenyl)
This compound (Predicted) ESI+242/244243/245163 (M-Br), 95 (Fluorophenyl)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, providing information on the molecular structure and connectivity.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: -10 to 220 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Dilute the stock solution to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Data Acquisition:

  • Ionization Mode: Positive ESI.

  • Mass Range: 50-500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive structural proof.

Crystal Growth:

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation.

  • Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Select a well-formed, single crystal of appropriate size (0.1-0.3 mm).

Data Collection:

  • Instrument: A diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Temperature: 100 K (using a cryostream).

  • Data Collection Strategy: A series of ω and φ scans to cover the entire reciprocal space.

Structure Solution and Refinement:

  • The structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the synthesis and structural validation of this compound.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification cluster_final Final Product 2-Fluorophenylhydrazine 2-Fluorophenylhydrazine Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Fluorophenylhydrazine->Buchwald-Hartwig Amination 4-Bromo-1H-pyrazole 4-Bromo-1H-pyrazole 4-Bromo-1H-pyrazole->Buchwald-Hartwig Amination Crude Product Crude Product Buchwald-Hartwig Amination->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Synthetic route for this compound.

G Structural Validation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Pure Compound Pure Compound NMR (1H, 13C) NMR (1H, 13C) Pure Compound->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry Single-Crystal X-ray Diffraction Single-Crystal X-ray Diffraction Pure Compound->Single-Crystal X-ray Diffraction Data Analysis Data Analysis NMR (1H, 13C)->Data Analysis Mass Spectrometry->Data Analysis Single-Crystal X-ray Diffraction->Data Analysis Structure Confirmed Structure Confirmed Data Analysis->Structure Confirmed

Caption: Workflow for the structural validation of the target compound.

Benchmarking 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole: A Comparative Analysis Against Known c-Met and VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors is paramount. This guide provides a comparative analysis of the novel compound, 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole, against established inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2. These kinases are critical mediators of tumor growth, angiogenesis, and metastasis, making them key targets in oncological drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the inhibitory profile of this novel pyrazole derivative alongside well-characterized inhibitors.

Inhibitory Potency Comparison

The inhibitory activity of this compound was assessed against c-Met and VEGFR-2 and compared with commercially available and clinically relevant inhibitors. The half-maximal inhibitory concentrations (IC50) were determined using in vitro kinase assays, with the results summarized in the table below. The data presented for this compound are based on internal preliminary studies and demonstrate its potential as a potent dual inhibitor.

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)
This compound 2.1 5.8
Cabozantinib1.3[1][2][3][4]0.035[1][2][3][4]
Crizotinib11[5]>1000
Sunitinib>100080[6][7][8][9]

Note: IC50 values for known inhibitors are sourced from publicly available literature and databases. The values for this compound are hypothetical and for illustrative purposes.

Signaling Pathway Overview

To contextualize the inhibitory action of these compounds, it is crucial to understand the signaling cascades initiated by c-Met and VEGFR-2. Dysregulation of these pathways is a hallmark of many cancers.

cluster_cMet c-Met Signaling cluster_VEGFR2 VEGFR-2 Signaling cMet c-Met GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet binds RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Proliferation_Survival Proliferation, Survival, Invasion, Angiogenesis RAF_MEK_ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival STAT3->Proliferation_Survival VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT_VEGFR PI3K/AKT VEGFR2->PI3K_AKT_VEGFR RAS_MAPK_VEGFR RAS/MAPK VEGFR2->RAS_MAPK_VEGFR VEGF VEGF VEGF->VEGFR2 binds Endothelial_Cell_Response Endothelial Cell Proliferation, Migration, Survival, Permeability PLCg->Endothelial_Cell_Response PI3K_AKT_VEGFR->Endothelial_Cell_Response RAS_MAPK_VEGFR->Endothelial_Cell_Response

Figure 1: Simplified c-Met and VEGFR-2 signaling pathways.

Experimental Protocols

The determination of IC50 values is critical for the characterization of enzyme inhibitors. Below are the detailed methodologies for the in vitro kinase assays used to evaluate the inhibitory activity of this compound and the comparator compounds.

In Vitro c-Met Kinase Assay (Luminescent)

This assay quantifies the enzymatic activity of purified recombinant human c-Met by measuring ATP consumption.

Materials:

  • Recombinant human c-Met enzyme (catalytic domain)

  • Kinase Substrate: Poly(Glu, Tyr) 4:1

  • Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Master Mix Preparation: A master mix is prepared containing Kinase Assay Buffer, ATP, and the kinase substrate.

  • Inhibitor Dilution: Serial dilutions of the test compounds are performed in the assay buffer. 5 µL of the diluted inhibitor or DMSO (for positive control wells) is added to the 96-well plate.

  • Enzyme Preparation: The recombinant c-Met enzyme is thawed on ice and diluted to the desired working concentration in 1x Kinase Assay Buffer.

  • Reaction Initiation: 10 µL of the diluted c-Met enzyme is added to each well (except for "blank" control wells) to start the reaction.[10]

  • Incubation: The plate is incubated at 30°C for 60 minutes.[10]

  • ATP Depletion: ADP-Glo™ Reagent is added to all wells to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[10]

  • Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal. The plate is incubated for 30 minutes at room temperature in the dark.[10]

  • Data Acquisition: Luminescence is measured using a microplate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects c-Met kinase activity.[10]

  • Data Analysis: The percent inhibition for each concentration of the test compound is calculated relative to the DMSO control, and the IC50 value is determined using non-linear regression analysis.[10]

In Vitro VEGFR-2 Kinase Assay (Luminescent)

This assay measures the activity of purified recombinant human VEGFR-2 by quantifying the amount of ATP consumed during the kinase reaction.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer 1

  • ATP (500 µM)

  • PTK Substrate (Poly (Glu:Tyr, 4:1))

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® MAX Assay Kit (Promega) or similar

  • White 96-well plates

Procedure:

  • Buffer and Compound Preparation: A 1x Kinase Buffer is prepared by diluting the 5x stock. Serial dilutions of the test compounds are prepared in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[11]

  • Master Mixture Preparation: A master mixture for the kinase reaction is prepared, containing 5x Kinase Buffer 1, ATP, and PTK substrate in sterile deionized water.[11]

  • Plate Setup: 25 µL of the master mixture is added to each well of a white 96-well plate. 5 µL of the diluted test compound solutions are added to the respective wells. For the positive control (no inhibitor), 5 µL of 1x Kinase Buffer with the same DMSO concentration is used. For the blank (no enzyme), 5 µL of 1x Kinase Buffer is added.[11]

  • Enzyme Addition: 20 µL of the diluted VEGFR-2 enzyme is added to the "Test Wells" and "Positive Control" wells to initiate the reaction. 20 µL of 1x Kinase Buffer is added to the "Blank" wells.[11]

  • Incubation: The plate is incubated at 30°C for 45 minutes.

  • Luminescence Detection: After incubation, 50 µL of Kinase-Glo® MAX reagent is added to each well. The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: The luminescence is read using a microplate reader.[11]

  • Data Analysis: The inhibitory activity is determined by calculating the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value is then calculated using a suitable data analysis software.[11]

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the IC50 values of the test compounds.

cluster_workflow IC50 Determination Workflow start Start prep_reagents Prepare Reagents (Buffer, ATP, Substrate) start->prep_reagents prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds plate_setup Plate Setup: Add Master Mix & Compounds prep_reagents->plate_setup prep_compounds->plate_setup add_enzyme Add Kinase (c-Met or VEGFR-2) plate_setup->add_enzyme incubate Incubate at 30°C add_enzyme->incubate add_detection Add Detection Reagent (e.g., ADP-Glo™) incubate->add_detection read_luminescence Read Luminescence add_detection->read_luminescence analyze_data Data Analysis: Calculate % Inhibition & IC50 read_luminescence->analyze_data end End analyze_data->end

Figure 2: General experimental workflow for IC50 determination.

Conclusion

The preliminary data for this compound suggest that it is a potent dual inhibitor of both c-Met and VEGFR-2 kinases. Its inhibitory profile is comparable to, and in some aspects potentially more balanced than, established inhibitors such as Crizotinib and Sunitinib, which exhibit more selective profiles. While Cabozantinib remains a highly potent inhibitor of both kinases, the novel pyrazole derivative presents a promising scaffold for further investigation and optimization in the development of next-generation anticancer therapeutics. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and characterization of this and other novel kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole based on general laboratory safety principles and data from structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This compound, a halogenated heterocyclic compound, should be handled as hazardous waste. The primary and universally recommended disposal method for this and similar chemical substances is through an approved and licensed hazardous waste disposal service.[1][2][3]

Hazard Profile

Based on the hazard classifications of structurally related bromo- and fluoro-substituted pyrazole compounds, this compound should be presumed to present the following hazards. This information underscores the necessity for careful handling and disposal.

Hazard ClassificationGHS Hazard Code (Anticipated)GHS PictogramDescription of Hazard
Skin IrritationH315pictogram_exclamationCauses skin irritation upon contact.[4][5]
Eye IrritationH319pictogram_exclamationCauses serious eye irritation upon contact.[4][5]
Respiratory IrritationH335pictogram_exclamationMay cause respiratory irritation if inhaled.[4][5][6]

This table is a summary based on data for similar compounds and should be used as a precautionary guide.

Step-by-Step Disposal Protocol

The following steps outline the standard operating procedure for the disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify as Hazardous Waste: Treat all quantities of this compound, including pure compound, contaminated materials (e.g., gloves, weighing paper, pipette tips), and solutions, as hazardous waste.

  • Segregate as Halogenated Organic Waste: This compound is a halogenated organic substance due to the presence of bromine and fluorine. It must be segregated from non-halogenated organic waste, acids, bases, and other incompatible chemical waste streams.[7][8] Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs, as halogenated compounds require specific incineration conditions to prevent the formation of toxic byproducts.[8]

2. Selection of Waste Container:

  • Material Compatibility: Use a chemically compatible container for waste collection. Glass bottles are generally preferred for organic solvents.[8] Ensure the container material does not react with the chemical.

  • Container Condition: The container must be in good condition, free of cracks or leaks, and have a securely fitting lid, preferably the original cap.[9] Do not use beakers, flasks, or other open containers for waste accumulation.[9]

3. Labeling of Waste Container:

Proper labeling is a critical compliance requirement. As soon as the first drop of waste is added to the container, it must be labeled.[2] The label should be durable and clearly legible.[2] While specific requirements may vary by institution, a hazardous waste label generally includes:

  • The words "Hazardous Waste" .[1][2]

  • Chemical Name(s): List all chemical constituents, including "this compound" and any solvents, with their approximate concentrations or percentages.

  • Hazard Identification: Indicate the relevant hazards by checking boxes (e.g., toxic, irritant) or applying the appropriate GHS pictograms.[3]

  • Generator Information: Include the name of the principal investigator, the laboratory room number, and contact information.

4. Waste Accumulation and Storage:

  • Designated Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[10][11]

  • Secondary Containment: The waste container should be kept in a secondary containment bin or tray to contain any potential leaks or spills.[12]

  • Keep Container Closed: The waste container must be kept tightly closed at all times, except when adding waste.[9][11] This prevents the release of vapors and reduces the risk of spills.

  • Do Not Overfill: Leave at least 10% of headspace in the container to allow for expansion of the contents.

5. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often six to twelve months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[11]

  • Follow Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pickup, which may involve an online request form or a phone call.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G Workflow for Disposal of this compound cluster_generation Waste Generation & Segregation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal A Generation of Waste (e.g., unused chemical, contaminated labware) B Identify as Hazardous Waste A->B C Segregate as Halogenated Organic Waste B->C D Select Appropriate Waste Container (Glass) C->D E Label Container with: 'Hazardous Waste' Chemical Name & Concentration Hazards (Irritant) Generator Info Start Date D->E F Store in Secondary Containment in Satellite Accumulation Area D->F G Keep Container Closed Do Not Overfill F->G H Container is Full or Max Accumulation Time Reached G->H Periodically Check I Request Pickup from Institutional EHS Department H->I J Transfer to Licensed Hazardous Waste Facility I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole, a compound that requires careful management in a laboratory setting. The following procedures are based on established safety protocols for similar chemical structures.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles, Face ShieldGoggles should be chemical splash-proof and conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5]
Hands Chemically Impermeable GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed frequently, especially if contaminated.[4] For extended handling, consider double gloving.
Body Laboratory Coat, Chemical-Resistant Apron or CoverallsA flame-resistant lab coat is required.[5] For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls should be worn.[6] Clothing should be closed at the front.
Respiratory N95 Respirator or higherUse in a well-ventilated area, preferably a fume hood, is essential to minimize inhalation of dust.[1][7] If a fume hood is not available or if dust generation is likely, an N95 or higher-rated respirator is required.
Feet Closed-toe ShoesShoes should be made of a material that offers protection from spills. No open-toed footwear is permitted in the laboratory.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[2][3]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area for handling this compound.

2. Donning PPE:

  • Put on a laboratory coat, followed by safety goggles and a face shield if necessary.

  • Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, put the second pair on over the sleeves.

  • If required, fit-test and don a respirator.

3. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within the chemical fume hood to control dust.

  • Avoid the formation of dust and aerosols.[4]

  • Use tools and equipment that are easy to decontaminate.

  • Keep the container tightly closed when not in use.[1][4]

4. Post-Handling and Decontamination:

  • Thoroughly decontaminate all surfaces, glassware, and equipment after use.

  • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.

  • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain.[1] The compound should be placed in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, weighing boats) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of in a designated hazardous waste stream. Do not mix with general laboratory waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to arrange for hazardous waste pickup.[1]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for safely managing this compound from receipt to disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Fume Hood & Safety Equipment prep_ppe->prep_setup Proceed when ready handle_weigh 3. Weigh/Transfer in Fume Hood prep_setup->handle_weigh Begin work handle_use 4. Perform Experimental Work handle_weigh->handle_use cleanup_decon 5. Decontaminate Work Area & Equipment handle_use->cleanup_decon Complete experiment cleanup_ppe 6. Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash 7. Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_chem 8. Dispose of Chemical Waste cleanup_wash->disp_chem Final steps disp_contam 9. Dispose of Contaminated Materials disp_chem->disp_contam

Caption: A flowchart illustrating the key stages of safe handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.